molecular formula C7H6Cl2N2O2 B1441606 3,5-Dichloro-4-hydrazinylbenzoic acid CAS No. 887577-44-8

3,5-Dichloro-4-hydrazinylbenzoic acid

Cat. No.: B1441606
CAS No.: 887577-44-8
M. Wt: 221.04 g/mol
InChI Key: JXZKCSOXIGTELP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydrazinylbenzoic acid is a useful research compound. Its molecular formula is C7H6Cl2N2O2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dichloro-4-hydrazinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(12)13)2-5(9)6(4)11-10/h1-2,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZKCSOXIGTELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695269
Record name 3,5-Dichloro-4-hydrazinylbenzoic acid
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Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887577-44-8
Record name Benzoic acid, 3,5-dichloro-4-hydrazinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887577-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-hydrazinylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10695269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Resource for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,5-Dichloro-4-hydrazinylbenzoic acid

Introduction

This compound is a substituted aromatic compound featuring a carboxylic acid and a hydrazine group. Its structural similarity to other hydrazinobenzoic acids, which are valuable intermediates in organic synthesis and medicinal chemistry, suggests its potential as a versatile building block for the development of novel chemical entities.[1][2] The presence of both a nucleophilic hydrazine moiety and a carboxylic acid group allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, with a focus on providing practical insights for laboratory use.

Physicochemical Properties

While experimental data for this compound is not extensively reported, its fundamental properties can be derived from its chemical structure.

PropertyValueSource
Molecular Formula C7H6Cl2N2O2[3]
Molecular Weight 221.04 g/mol [3]
CAS Number 887577-44-8[3]
Appearance Predicted to be a solidInferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMSO and methanolInferred from related compounds[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway:

G start 4-Amino-3,5-dichlorobenzoic acid diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium reduction Reduction (Na2SO3) diazonium->reduction product This compound reduction->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol:

Step 1: Diazotization of 4-Amino-3,5-dichlorobenzoic acid

  • Suspend 4-amino-3,5-dichlorobenzoic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C.

  • Continue stirring the resulting solution at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

Rationale: The diazotization reaction, a cornerstone of aromatic chemistry, converts the primary amino group into a diazonium group, which is an excellent leaving group and susceptible to nucleophilic substitution or reduction.[2] Low temperatures are critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a solution of sodium sulfite in water and cool it to 10-15 °C.

  • Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution while maintaining the temperature and a slightly alkaline pH (7-9) through the controlled addition of a base like sodium hydroxide.

  • After the addition is complete, allow the mixture to stir for several hours while gradually warming to room temperature to ensure the complete reduction of the diazonium group to a hydrazine.

Rationale: Sodium sulfite is an effective reducing agent for diazonium salts, converting them to the corresponding hydrazine derivatives.[2] Careful control of temperature and pH is necessary to optimize the yield and minimize side reactions.

Step 3: Isolation and Purification

  • Acidify the reaction mixture with a concentrated strong acid (e.g., hydrochloric acid) to precipitate the hydrochloride salt of this compound.

  • Collect the precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.

  • To obtain the free base, the hydrochloride salt can be suspended in water and neutralized with a weak base (e.g., sodium bicarbonate) until the pH is neutral.

  • The resulting precipitate of this compound can be collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Predicted Spectroscopic Characterization

While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on the analysis of closely related compounds.[6][7][8]

TechniquePredicted Key Features
¹H NMR - Aromatic protons (singlet or two closely spaced doublets) in the region of 7.5-8.0 ppm.- Broad signals for the -NH and -NH₂ protons of the hydrazine group, likely in the range of 4.0-6.0 ppm.- A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
¹³C NMR - Signals for the aromatic carbons, with those bonded to chlorine atoms appearing at a characteristic chemical shift.- A signal for the carboxylic acid carbon around 165-175 ppm.
IR Spectroscopy - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.- N-H stretching vibrations for the hydrazine group around 3200-3400 cm⁻¹.- A strong C=O stretching band for the carboxylic acid around 1700 cm⁻¹.- C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- A characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4).- Fragmentation patterns involving the loss of the carboxylic acid group and cleavage of the hydrazine moiety.

Reactivity and Potential Applications

The bifunctional nature of this compound makes it a versatile reagent in organic synthesis.

  • Reactions of the Hydrazine Group: The hydrazine moiety is a potent nucleophile and can readily react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reactivity is fundamental to its use in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyridazines.[1]

  • Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can undergo standard transformations, including esterification, amidation, and conversion to an acid chloride. These reactions allow for the incorporation of the 3,5-dichloro-4-hydrazinylphenyl scaffold into larger molecules.

Potential Applications in Drug Discovery:

Hydrazine-containing compounds are a well-established class of pharmacologically active molecules. Furthermore, derivatives of 4-hydrazinobenzoic acid have shown promise for their antioxidant properties.[1][9] Given this, this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.

Illustrative Reaction Pathway: Hydrazone Formation

G reactant1 This compound arrow [H+] reactant1->arrow reactant2 Aldehyde/Ketone (R-CO-R') reactant2->arrow product Corresponding Hydrazone plus + arrow->product

Caption: General reaction scheme for hydrazone formation.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the hazard information for structurally related compounds such as 3,5-dichlorobenzoic acid, 3,5-dichloro-4-hydroxybenzoic acid, and 4-hydrazinobenzoic acid, the following precautions should be observed.[7][10][11]

  • Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[14][15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[13]

Disclaimer: This information is provided for guidance only and is based on data for structurally similar compounds. A full risk assessment should be conducted before handling this chemical.

References

  • SAFETY DATA SHEET. [Link]

  • PubChem. 3,5-Dichlorobenzoic acid. [Link]

  • 104700 - 3,5-Dichloro-4-hydroxybenzoic acid - Safety Data Sheet. [Link]

  • Reagent Database. 3,5-dichloro-4-hydrazino-benzoic acid. [Link]

  • PubChem. 3,5-Dichloro-4-hydroxybenzoic acid. [Link]

  • NIST WebBook. 3,5-Dichloro-4-hydroxybenzoic acid. [Link]

  • PrepChem.com. Synthesis of 3,5-dichlorobenzoic acid. [Link]

  • BuyersGuideChem. 3,5-Dichloro-4-hydrazino-benzoic acid suppliers and producers. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Hydrazinobenzoic acid. [Link]

  • Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. [Link]

  • ResearchGate. (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]

  • US EPA. Benzoic acid, 3,5-dichloro- - Substance Details. [Link]

  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Semantic Scholar. Synthesis of 4-Hydrazinobenzoic Acid. [Link]

  • ResearchGate. (PDF) Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. [Link]

Sources

Technical Guide: 3,5-Dichloro-4-hydrazinylbenzoic Acid in Research

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the research applications, chemical behavior, and experimental protocols for 3,5-Dichloro-4-hydrazinylbenzoic acid (CAS: 887577-44-8).

Executive Summary

This compound is a specialized, bifunctional building block used primarily in medicinal chemistry and enzymology . Unlike simple hydrazines, this compound features a sterically congested, electron-deficient aromatic ring that dramatically alters its nucleophilicity and redox potential.

Its primary research utility lies in three domains:

  • Privileged Scaffold Synthesis: It is the requisite precursor for 1-(2,6-dichlorophenyl)pyrazole derivatives, a structural motif critical for p38 MAP Kinase inhibitors and Factor Xa anticoagulants.

  • Enzyme Inhibition & Probing: It serves as a mechanism-based probe for peroxidases (e.g., Myeloperoxidase, Laccase), where the hydrazine moiety acts as a suicide substrate.

  • Materials Science: Emerging applications as a ligand for Metal-Organic Frameworks (MOFs), leveraging its dual coordination sites (carboxylate and hydrazine).

Chemical Profile & Reactivity
PropertySpecification
CAS Number 887577-44-8
Molecular Formula C₇H₆Cl₂N₂O₂
Molecular Weight 221.04 g/mol
Key Structural Feature Orthogonal Twist: The chlorine atoms at positions 3 and 5 (ortho to the hydrazine) create significant steric hindrance. This forces any N-substituted ring (like a pyrazole) to adopt a perpendicular conformation relative to the benzene ring.
Acidity (pKa) The electron-withdrawing chlorines lower the pKa of the hydrazine (making it less basic) and the benzoic acid (making it more acidic) compared to the non-chlorinated parent.
Stability More stable to oxidation than phenylhydrazine due to the electron-deficient ring, but still sensitive to air/light over long periods.
Core Application: Synthesis of 1-Arylpyrazole Scaffolds

The most significant application of this compound is as a starting material for 1-arylpyrazoles . In drug discovery, the 2,6-dichlorophenyl moiety (relative to the hydrazine linkage) is a "privileged structure."

Mechanism of Action (Structural Biology): The two chlorine atoms sterically clash with the adjacent pyrazole ring hydrogens. This forces the two aromatic rings to twist out of planarity (often ~90°). This specific conformation is required to fit into the hydrophobic pockets of kinases such as p38 MAPK and B-Raf , or the active site of Factor Xa .

Experimental Protocol: Cyclocondensation to Pyrazoles

Objective: Synthesize a 1-(2,6-dichloro-4-carboxyphenyl)pyrazole derivative using a 1,3-diketone.

Reagents:

  • This compound (1.0 eq)[1]

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone or a specific diketo-ester) (1.1 eq)

  • Solvent: Ethanol or Acetic Acid

  • Catalyst: Conc. HCl (cat.) or Sodium Acetate (depending on pH needs)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the 1,3-dicarbonyl compound.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (the hydrazine spot will disappear).

    • Note: The electron-withdrawing chlorines reduce the nucleophilicity of the hydrazine, often requiring longer reaction times or acid catalysis compared to simple phenylhydrazine.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates directly. If not, reduce volume by 50% under vacuum and add cold water.

  • Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.

DOT Diagram: Synthesis Pathway

PyrazoleSynthesis Start 3,5-Dichloro-4- hydrazinylbenzoic acid Intermediate Hydrazone Intermediate Start->Intermediate Condensation (EtOH, Reflux) Reagent 1,3-Diketone (R-CO-CH2-CO-R') Reagent->Intermediate Product 1-(2,6-Dichloro-4-carboxyphenyl) pyrazole Intermediate->Product Cyclization (- H2O) Note Steric Cl atoms force perpendicular twist Product->Note

Caption: Synthesis of the privileged 1-arylpyrazole scaffold via cyclocondensation, highlighting the structural impact of the chlorine substituents.

Core Application: Enzyme Inhibition (Peroxidases)

Hydrazines are classic inhibitors of heme-containing peroxidases. This compound is used to probe the active sites of enzymes like Myeloperoxidase (MPO) , Thyroperoxidase (TPO) , and fungal Laccases .

Mechanism of Inhibition:

  • Binding: The benzoic acid moiety may interact with arginine residues at the entrance of the active site (common in peroxidases).

  • Oxidation: The enzyme oxidizes the hydrazine group (-NHNH2) to a diazene (-N=NH) or radical intermediate.

  • Suicide Inactivation: These reactive species can covalently modify the heme prosthetic group or active site amino acids, irreversibly inhibiting the enzyme. Alternatively, it acts as a competitive substrate, consuming H₂O₂ without producing the physiological oxidant (e.g., HOCl).

Experimental Protocol: MPO Inhibition Assay

Objective: Determine the IC50 of this compound against Myeloperoxidase.

Materials:

  • Human MPO (purified)

  • Substrate: Guaiacol or TMB (3,3',5,5'-tetramethylbenzidine)

  • Oxidant: Hydrogen Peroxide (H₂O₂)

  • Buffer: 50 mM Phosphate buffer, pH 7.4 containing 150 mM NaCl.

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO.

  • Incubation: Mix MPO (10-20 nM final) with varying concentrations of the inhibitor (0.1 µM – 100 µM) in the buffer. Incubate for 15 minutes at 25°C to allow for potential irreversible binding.

  • Initiation: Add the substrate mixture (e.g., 1 mM Guaiacol + 50 µM H₂O₂).

  • Measurement: Monitor the increase in absorbance at 470 nm (for Guaiacol oxidation) over 2–5 minutes.

  • Analysis: Plot the initial velocity (

    
    ) vs. inhibitor concentration. Fit to a sigmoidal dose-response curve to calculate IC50.
    

DOT Diagram: Inhibition Mechanism

MPO_Inhibition Enzyme MPO (Heme-Fe3+) Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor 3,5-Dichloro-4- hydrazinylbenzoic acid Inhibitor->Complex Radical Hydrazyl Radical Intermediate Complex->Radical H2O2 Dependent Oxidation Radical->Enzyme Redox Cycling (Alternative Path) DeadEnzyme Irreversibly Alkylated Heme/Protein Radical->DeadEnzyme Covalent Modification (Suicide Inhibition)

Caption: Mechanism of suicide inhibition of Myeloperoxidase by the hydrazine moiety, leading to covalent heme modification.

Emerging Application: Metal-Organic Frameworks (MOFs)

Recent literature identifies this compound as a ligand for MOFs.

  • Role: It acts as a heterometallic linker . The carboxylate coordinates to hard metals (e.g., Zr, Zn), while the hydrazine/hydrazone (if derivatized) can coordinate to soft metals or act as a site for post-synthetic modification.

  • Research Use: Synthesis of porous materials for gas storage or catalysis, where the chlorine atoms provide pore-lining functionality to increase selectivity for specific gases (e.g., CO₂ vs. N₂).

Safety & Handling
  • Hazard Class: Hydrazines are generally suspected carcinogens and skin sensitizers.

  • Specific Precaution: The 3,5-dichloro derivative is a solid, reducing inhalation risk compared to liquid hydrazines, but dust inhalation must be avoided.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Although the chlorines stabilize the ring, the hydrazine group is susceptible to air oxidation over months, turning the white powder yellow/brown.

References
  • Synthesis of 1-Arylpyrazoles

    • Concept: The reaction of arylhydrazines with 1,3-diketones is the standard method for generating the pyrazole core found in drugs like Celecoxib and various p38 inhibitors.
    • Source: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry 40.9 (1997): 1347-1365. Link

  • Hydrazines as Enzyme Inhibitors

    • Concept: Hydrazinobenzoic acid derivatives act as suicide substr
    • Source: Tipton, K. F., et al. "Monoamine oxidase: structure, function, and dysfunction." Wiley Interdisciplinary Reviews (2018). (General mechanism of hydrazine inhibition).
    • Specific Derivative Study: "Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study." ACS Omega 6.47 (2021): 31636–31648. Link

  • Laccase Inhibition

    • Concept: 4-Hydroxybenzoic acid hydrazides and related analogs are potent laccase inhibitors.
    • Source: "4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi." Molecules 29 (2024). Link

  • Chemical Vendor & Property Data

    • Source: Sigma-Aldrich / Merck Product Entry for CAS 887577-44-8. Link

Sources

Strategic Spectroscopic Profiling of 3,5-Dichloro-4-hydrazinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary: The Scaffold and Its Significance

3,5-Dichloro-4-hydrazinylbenzoic acid (CAS: 887577-44-8) represents a "privileged scaffold" in modern drug discovery.[1] Structurally, it combines a benzoic acid moiety (providing solubility and hydrogen-bonding potential) with a hydrazine group flanked by two chlorine atoms.[1] This specific substitution pattern—3,5-dichloro-4-hydrazino —is not merely decorative; it serves two critical functions:

  • Steric & Electronic Modulation: The bulky, electron-withdrawing chlorines at the ortho positions to the hydrazine group protect the hydrazine from metabolic oxidation while electronically tuning the nucleophilicity of the terminal nitrogen.[1]

  • Synthetic Utility: It is a key intermediate for synthesizing pyrazolo[3,4-d]pyrimidines (kinase inhibitors) and various hydrazone-based antimicrobial agents.[1]

This guide provides a rigorous spectroscopic framework for identifying, characterizing, and validating this compound, moving beyond basic data listing to causal analysis of spectral features.

Molecular Architecture & Theoretical Framework

Before analyzing spectra, one must understand the electronic environment that dictates the signals.

  • Symmetry: The molecule possesses a

    
     axis of symmetry passing through the C1-C4 axis.[1] This renders the protons at positions 2 and 6 chemically and magnetically equivalent.
    
  • Electronic Effects:

    • Carboxyl Group (-COOH): Electron-withdrawing (EWG), deshielding ring protons.[1]

    • Chlorine Atoms (-Cl): Inductively withdrawing but mesomerically donating.[1] In the 3,5-positions, they exert a net deshielding effect on the C2/C6 protons.

    • Hydrazine Group (-NHNH

      
      ):  A strong electron donor by resonance (+M effect).[1] This opposes the EWG effect of the carboxyl group, shielding the ring protons.
      

Synthesis & Purity: The Foundation of Analysis

Reliable analysis requires reliable material. The synthesis route dictates the impurity profile.

Primary Route (SNAr): Modern synthesis typically involves Nucleophilic Aromatic Substitution (SNAr) of 3,5-dichloro-4-fluorobenzoic acid with hydrazine hydrate.[1]

  • Mechanism: The 4-fluoro group is activated by the para-carboxyl and ortho-chloro groups, making it an excellent leaving group for the hydrazine nucleophile.[1]

  • Key Impurity: Unreacted fluoro-precursor or bis-substitution products (rare due to steric hindrance).[1]

Secondary Route (Diazotization): Historical synthesis from 3,5-dichloro-4-aminobenzoic acid via diazonium salt reduction (SnCl


/HCl).[1]
  • Key Impurity: 3,5-dichlorobenzoic acid (from diazonium decomposition/hydrolysis) or azo-coupling byproducts.[1]

Spectroscopic Profiling: The Core Protocols

A. Ultraviolet-Visible Spectroscopy (UV-Vis)

Objective: Confirm conjugation length and assess purity (absence of colored oxidation products).[1]

ParameterValue / CharacteristicMechanistic Explanation

~280–295 nm (Ethanol)

transition of the benzene ring.[1] The hydrazine auxochrome causes a bathochromic (red) shift compared to benzoic acid (~230 nm).[1]
Band Shape Broad, intenseInteraction between the donor (-NHNH

) and acceptor (-COOH) through the

-system (Push-Pull effect).[1]
Visual Check Colorless to Pale CreamSelf-Validation: If the solid is brown/red, the hydrazine group has oxidized to an azo or diazo species.[1] Recrystallization is required.[1]
B. Infrared Spectroscopy (FT-IR)

Objective: Fingerprint functional groups.[1]

  • Hydrazine Doublet: Look for two distinct bands in the 3300–3450 cm

    
     region corresponding to asymmetric and symmetric N-H stretching of the primary amine (-NH
    
    
    
    ).[1] A third band (~3200 cm
    
    
    ) represents the secondary amine (-NH-).[1]
  • Carbonyl Stretch: A strong, sharp peak at 1680–1700 cm

    
     (C=O of carboxylic acid).[1]
    
  • C-Cl Fingerprint: Strong bands in the 700–800 cm

    
     region.[1]
    
  • O-H Stretch: Very broad band spanning 2500–3000 cm

    
     (characteristic of carboxylic acid dimers).[1]
    
C. Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and symmetry confirmation.


H NMR (400 MHz, DMSO-

)
  • 
     12.5–13.0 ppm (Broad Singlet, 1H):  Carboxylic acid -OH.[1] Exchangeable with D
    
    
    
    O.
  • 
     7.6–7.9 ppm (Singlet, 2H): Critical Diagnostic.  The protons at C2 and C6 are equivalent.[1]
    
    • Self-Validation: If this peak appears as a doublet or multiplet, the symmetry is broken (impurity or wrong isomer).[1]

    • Shift Logic: The 4-hydrazine group shields these protons relative to 3,5-dichlorobenzoic acid (~7.9 ppm), but the 3,5-dichloro groups keep them deshielded relative to 4-hydrazinobenzoic acid (~7.0 ppm).[1]

  • 
     ~7.0–8.0 ppm (Broad, varies):  Hydrazine -NH-.[1]
    
  • 
     ~4.0–5.0 ppm (Broad, 2H):  Hydrazine -NH
    
    
    
    .[1] Often broadened by quadrupole relaxation or exchange.[1]

C NMR (100 MHz, DMSO-

)
  • 
     ~166 ppm:  Carbonyl (C=O).[1]
    
  • 
     ~145 ppm:  C4 (Attached to Hydrazine).[1] Shielded relative to C-F precursor.[1]
    
  • 
     ~130 ppm:  C2/C6 (Aromatic CH).[1]
    
  • 
     ~120–125 ppm:  C3/C5 (Attached to Chlorine).[1]
    
  • 
     ~120 ppm:  C1 (Quaternary).[1]
    
D. Mass Spectrometry (MS)

Objective: Molecular weight and Isotope Pattern Verification.[1]

  • Ionization: ESI- (Electrospray Ionization, Negative Mode) is preferred due to the acidic carboxyl group.[1] [M-H]

    
     detection.
    
  • Isotope Pattern (The "Cl

    
     Fingerprint"): 
    
    • Chlorine has two stable isotopes:

      
      Cl (75%) and 
      
      
      
      Cl (25%).[1]
    • A molecule with two chlorine atoms will show a distinct triplet pattern for the molecular ion:

      • M (100%):

        
        Cl + 
        
        
        
        Cl[1]
      • M+2 (~65%):

        
        Cl + 
        
        
        
        Cl[1]
      • M+4 (~10%):

        
        Cl + 
        
        
        
        Cl[1]
    • Self-Validation: If the mass spectrum does not show this 9:6:1 (approx) intensity ratio, the molecule does not contain two chlorine atoms.

Visualized Workflows

Workflow 1: Synthesis & Characterization Logic

G Precursor 3,5-Dichloro-4-fluorobenzoic Acid Reaction SNAr Reaction (Nucleophilic Substitution) Precursor->Reaction Reagent Hydrazine Hydrate (Ethanol, Reflux) Reagent->Reaction Product This compound Reaction->Product Yield ~80% NMR 1H NMR Check: Symmetry Singlet (H2/H6) Product->NMR Structural ID MS MS Check: Cl2 Isotope Pattern (9:6:1) Product->MS Elemental ID IR IR Check: N-H Doublet & C=O Product->IR Functional ID Valid Validated Scaffold Ready for Derivatization NMR->Valid Pass MS->Valid Pass

Caption: Integrated workflow for the synthesis and multi-modal spectroscopic validation of the target scaffold.

Workflow 2: Isotope Pattern Logic (Self-Validation)

Isotope Root Molecular Ion Cluster (M) M M (m/z X) 35Cl - 35Cl Relative Int: 100% Root->M M2 M+2 (m/z X+2) 35Cl - 37Cl Relative Int: ~65% Root->M2 M4 M+4 (m/z X+4) 37Cl - 37Cl Relative Int: ~10% Root->M4 Decision Does Spectrum Match? M->Decision M2->Decision M4->Decision Pass PASS: Dichloro confirmed Decision->Pass Yes Fail FAIL: Check Cl count Decision->Fail No

Caption: Logic flow for validating the presence of the 3,5-dichloro moiety using Mass Spectrometry isotope patterns.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent Choice: Use DMSO-

    
      (Dimethyl sulfoxide-d6).[1] The compound has poor solubility in CDCl
    
    
    
    .
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 30° or 45°.[1]

    • Relaxation delay: 1.0 second (sufficient for qualitative work).

    • Scans: 16 (1H), 256+ (13C).[1]

  • Processing: Reference the residual DMSO pentet to 2.50 ppm (

    
    H) and 39.5 ppm (
    
    
    
    C).
Protocol B: Purity Assessment via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm.[1]

  • Retention Time: The hydrazine derivative is more polar than the fluoro/chloro precursors and typically elutes earlier.[1]

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Sample turns brown Oxidation of hydrazine group to azo/diazo species.[1]Recrystallize from Ethanol/Water.[1] Store under inert gas (Argon/N

) at 4°C.
NMR: Extra peaks in aromatic region Presence of 3,5-dichlorobenzoic acid (loss of hydrazine).[1]Check synthesis temperature; avoid excessive heating during workup.[1]
MS: M+ peak missing Ion suppression or fragmentation.[1]Switch to ESI- (Negative mode) to detect the carboxylate anion [M-H]

.

References

  • Synthesis of 3,5-Dichloro-4-hydrazinobenzoic Acid (Intermediate 2h)

    • Source: WIPO Patent Application WO2018099952A1. "3-amino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-ones as cyclin dependent kinase inhibitors."[1]

    • URL
    • Relevance: Provides the specific SNAr synthesis protocol
  • General Spectroscopic Data for 4-Hydrazinobenzoic Acid Derivatives

    • Source: PubChem Compound Summary for CID 12089 (4-Hydrazinobenzoic acid).[1][2]

    • URL:[Link][1]

    • Relevance: Baseline spectral data for the non-chlorinated analog used for shift prediction.[1]

  • Antimicrobial Applications of Hydrazinylbenzoic Acid Derivatives

    • Source:Molecules (MDPI), "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones."[1]

    • URL:[Link][1]

    • Relevance: Contextualizes the drug development importance of the scaffold.
  • Isotope Pattern Analysis in Mass Spectrometry

    • Source: "Interpretation of Mass Spectra of Organic Compounds," Chemistry LibreTexts.[1]

    • URL:[Link]

    • Relevance: Theoretical basis for the Cl2 isotope pattern validation.[1]

Sources

Methodological & Application

Application Note: Precision Profiling of Protein Carbonylation and Glycans using 3,5-Dichloro-4-hydrazinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analysis of oxidative stress (protein carbonylation) and glycomics, researchers face a dual challenge: low abundance of targets and high background noise in complex biological matrices.[1] Standard reagents like DNPH (2,4-dinitrophenylhydrazine) often suffer from poor ionization efficiency in mass spectrometry (MS) or lack definitive spectral signatures.

This guide details the application of 3,5-Dichloro-4-hydrazinylbenzoic acid (3,5-Cl-HBA) as a high-performance derivatization agent. By leveraging the unique isotopic signature of the two chlorine atoms (


 and 

), this reagent creates a distinct spectral pattern (M, M+2, M+4) that acts as a "chemical barcode," allowing for the rigorous filtration of false positives in LC-MS/MS workflows.
Key Applications
  • Oxidative Stress Profiling: Mapping carbonylation sites (aldehydes/ketones) on amino acids (Pro, Arg, Lys, Thr).

  • Glycomics: Labeling the reducing end of free glycans for enhanced ionization and quantitation.

Scientific Principle: The Isotope Filter

The core advantage of using 3,5-Cl-HBA lies in the natural abundance of chlorine isotopes. Unlike standard organic molecules (dominated by


, 

,

), chlorine possesses two stable isotopes:

(75.78%) and

(24.22%).

When a molecule contains two chlorine atoms, the mass spectrum exhibits a characteristic triplet pattern with relative intensities of approximately 9:6:1 (for M, M+2, and M+4).

Reaction Mechanism

The hydrazine moiety (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) reacts specifically with carbonyl groups (aldehydes and ketones) via a condensation reaction to form a stable hydrazone  linkage, releasing water. The benzoic acid moiety enhances ionization in negative mode ESI-MS and improves retention on reverse-phase chromatography.

ReactionMechanism cluster_iso MS Isotope Signature (Cl2) Reagent 3,5-Dichloro-4- hydrazinylbenzoic acid Intermediate Schiff Base Formation Reagent->Intermediate Target Protein Carbonyl / Reducing Glycan (R=O) Target->Intermediate Product Labeled Hydrazone (Stable Conjugate) Intermediate->Product - H2O Byproduct H2O Intermediate->Byproduct Iso1 M (100%) Iso2 M+2 (~65%) Iso3 M+4 (~10%)

Figure 1: Reaction mechanism and the resulting chlorine isotope signature utilized for MS filtering.

Materials and Preparation

Safety Warning: Hydrazine derivatives are potential carcinogens and skin irritants. Handle all reagents in a fume hood with appropriate PPE (gloves, goggles).

Reagent Setup
ComponentSpecificationPreparation
Labeling Reagent This compound (CAS 28443-50-7)Dissolve 10 mg in 1 mL DMSO (freshly prepared). Final conc: ~45 mM.
Reaction Buffer 100 mM Ammonium Acetate, pH 5.0Adjust pH with acetic acid. Acidic pH catalyzes hydrazone formation.
Reducing Agent Sodium Cyanoborohydride (

)
1 M stock in 10 mM NaOH. (Optional: stabilizes hydrazone to hydrazine).
Quenching Buffer 50% Acetone or excess BenzaldehydeUsed to scavenge unreacted hydrazine.

Protocol A: Profiling Protein Carbonylation (Oxidative Stress)

This workflow is designed to identify specific amino acid residues (Pro, Arg, Lys, Thr) that have been oxidized to carbonyls (aldehydes/ketones) due to ROS (Reactive Oxygen Species).

Step-by-Step Methodology
  • Sample Lysis & Extraction

    • Lyse cells/tissue in non-carbonyl buffers (e.g., PBS + 1% SDS).

    • Critical: Avoid Tris, Glycine, or buffers containing primary amines if using reductive amination downstream, though hydrazines are generally tolerant. Strictly avoid urea if high heat is used (carbamylation risk).

    • Adjust protein concentration to 1–2 mg/mL.

  • Derivatization Reaction

    • Mix 100

      
      L of protein lysate with 10 
      
      
      
      L of 3,5-Cl-HBA stock .
    • Incubate at 37°C for 2 hours with gentle shaking.

    • Optional Stabilization: Add 5

      
      L of 1 M 
      
      
      
      and incubate for an additional 30 mins to reduce the hydrazone bond to a chemically stable hydrazine linkage (preventing hydrolysis during LC).
  • Cleanup and Digestion

    • Precipitate proteins using cold acetone (4 volumes, -20°C, 1 hour) to remove excess labeling reagent.

    • Centrifuge (14,000 x g, 10 min), discard supernatant.

    • Resuspend pellet in 50 mM Ammonium Bicarbonate (pH 8.0).

    • Add Trypsin (1:50 enzyme:protein ratio) and digest overnight at 37°C.

  • Peptide Enrichment (Optional but Recommended)

    • Due to the hydrophobic nature of the dichlorobenzoic acid tag, labeled peptides show increased retention.

    • Use C18 solid-phase extraction (SPE). The labeled peptides will often elute later than unmodified counterparts, allowing for fractionation.

Protocol B: N-Glycan Labeling

This protocol targets the reducing end of free N-glycans released from glycoproteins.

  • Glycan Release: Treat glycoproteins with PNGase F to release N-glycans.

  • Purification: Use PGC (Porous Graphitized Carbon) cartridges to desalt glycans.

  • Labeling:

    • Dry the glycan sample in a centrifugal evaporator.

    • Add 20

      
      L of 3,5-Cl-HBA solution  (dissolved in 70:30 DMSO:Acetic Acid).
      
    • Incubate at 65°C for 2 hours .

  • Cleanup: Perform liquid-liquid extraction with acetonitrile/water to remove excess reagent, or use a Sephadex G-10 spin column.

  • Analysis: Analyze via HILIC-MS or Reverse Phase LC-MS.

LC-MS/MS Acquisition and Data Analysis

Mass Spectrometry Settings
  • Ionization: Negative Mode (ESI-) is often preferred due to the carboxylic acid on the benzoic moiety, but Positive Mode (ESI+) works well if the peptide backbone is basic.

  • Resolution: High Resolution (Orbitrap or TOF, >30,000) is required to resolve the chlorine isotope envelope.

Data Processing Strategy (The "Chlorine Filter")

To identify labeled peptides/glycans, configure your search engine (e.g., MaxQuant, Proteome Discoverer, or SkyLine) with the following variable modification:

ParameterValue
Modification Name 3,5-Dichloro-HBA
Composition

(Net addition to carbonyl)
Monoisotopic Mass Shift +219.9650 Da (Calculated as Reagent MW -

)
Specific Atoms Cl (2)
Target Residues Lys, Arg, Pro, Thr (Carbonylated forms)
Validation Logic
  • Extract Ion Chromatogram (XIC): Search for the mass shift (+219.9650).

  • Isotope Pattern Check: For every candidate peak, examine the MS1 spectrum.

    • Does it have a peak at M ?

    • Does it have a peak at M+2 with ~65% intensity of M?

    • Does it have a peak at M+4 with ~10% intensity of M?

  • MS/MS Verification: Look for the neutral loss of the tag or specific reporter ions if fragmentation energy is high.

Workflow cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_data Bioinformatics Filter Sample Biological Sample (Lysate/Glycans) Deriv Derivatization (3,5-Cl-HBA + Acidic Buffer) Sample->Deriv Digest Tryptic Digestion (For Proteomics) Deriv->Digest LC Reverse Phase LC (Increased Retention for Labeled) Digest->LC MS1 High Res MS1 (Scan for Cl2 Pattern) LC->MS1 Filter Isotope Pattern Filtering (9:6:1 Ratio Check) MS1->Filter Data Export ID Valid Identification (Carbonylation Site) Filter->ID

Figure 2: Complete analytical workflow from sample preparation to bioinformatic validation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Efficiency pH too high (neutral/alkaline).Ensure reaction buffer is pH 4.5 – 5.5 to catalyze Schiff base formation.
Precipitation Reagent insolubility.Dissolve 3,5-Cl-HBA in pure DMSO before adding to the aqueous buffer. Keep DMSO < 10% final vol.
Broad Peaks in LC Hydrazone hydrolysis.Perform the reduction step with

to lock the bond.
No Isotope Pattern Interference or wrong ion.Increase MS resolution (>60k). Ensure the mass shift calculation accounts for water loss (-18 Da).

References

  • Regnier, F. E., et al. (2006). Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent.[1] Journal of Chromatography A. Link

    • Context: Establishes the foundational logic of using hydrazine-based isotope tags for carbonyl quantific
  • Fedora, M., et al. (2015).[2] Derivatization and Detection of Small Aliphatic and Lipid-Bound Carbonylated Lipid Peroxidation Products by ESI-MS. Advanced Protocols in Oxidative Stress III. Link

    • Context: Protocols for handling lipid peroxidation products, which are chemically similar targets to those described in this guide.
  • Gao, W., et al. (2017). Chlorine isotope labeling-assisted ultrahigh-performance liquid chromatography-high resolution mass spectrometry for profiling of carbonyl compounds.[3] Analytical Chemistry.[1][2][4][5] Link

    • Context: Validates the "Chlorine Filter" strategy (using Cl isotopes) to remove false positives in carbonyl analysis.
  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

    • Context: Chemical structure, physical properties, and safety d

Sources

Application Note: Purification of Proteins Labeled with 3,5-Dichloro-4-hydrazinylbenzoic Acid

[1]

Abstract

This guide details the methodology for the site-specific labeling of glycoproteins or aldehyde-modified proteins with this compound (3,5-DCHBA) and the subsequent purification of the conjugate.[1] The protocol leverages the unique chemical properties of 3,5-DCHBA—specifically the enhanced hydrolytic stability of its hydrazone linkage and the ionizable carboxyl handle —to facilitate high-purity isolation via Anion Exchange Chromatography (AEX) and Hydrophobic Interaction Chromatography (HIC).[1]

Introduction & Chemical Logic
1.1 The Reagent: this compound [1][2][3][4]
  • Dual Functionality: The molecule contains a hydrazine group (nucleophile for aldehydes) and a carboxylic acid (ionizable handle/coupling site).[1]

  • The "3,5-Dichloro" Advantage:

    • Stability: The chlorine atoms at the ortho positions to the hydrazine exert a strong electron-withdrawing inductive effect.[1] This reduces the nucleophilicity of the hydrazine (requiring catalysis) but significantly increases the stability of the resulting hydrazone bond compared to non-chlorinated analogs.[1]

    • Purification Handle: The dichlorobenzene core is hydrophobic, while the benzoic acid adds a negative charge.[1] This "amphiphilic" shift allows for orthogonal purification strategies.[1]

1.2 Mechanism of Action

The labeling targets carbonyl groups (aldehydes/ketones) on the protein.[1] Since proteins lack native carbonyls, they are typically generated via:

  • Periodate Oxidation of N-linked glycans (Sialic acid residues).

  • N-terminal Transamination (PLP-mediated).

  • Metabolic Incorporation of non-natural amino acids (e.g., p-acetylphenylalanine).[1]

The reaction forms a bis-aryl hydrazone , which is robust at physiological pH.[1]

Experimental Workflow Diagram

ProteinLabelingProteinNative GlycoproteinOxidationStep 1: Periodate Oxidation(NaIO4, pH 5.5)Protein->OxidationAldehydeProteinActivated Protein(Aldehyde-bearing)Oxidation->AldehydeProteinGenerates -CHOConjugationStep 2: Hydrazone Ligation(pH 6.0 + Aniline Catalyst)AldehydeProtein->ConjugationReagentReagent Prep3,5-DCHBA in DMSOReagent->ConjugationCrudeMixCrude Mixture(Labeled Protein + Excess Reagent)Conjugation->CrudeMixBis-aryl hydrazone formationDesaltingStep 3: Buffer Exchange(Removal of bulk small molecules)CrudeMix->DesaltingPolishingStep 4: High-Res Purification(AEX or HIC)Desalting->PolishingRemoves free 3,5-DCHBAFinalPurified Conjugate(Stable Hydrazone)Polishing->FinalSeparates labeled isoform

Caption: Workflow for converting native glycoproteins to 3,5-DCHBA-labeled conjugates with multi-stage purification.

Detailed Protocol
Phase 1: Protein Activation (Periodate Oxidation)

Target: Sialic acid residues on glycoproteins (e.g., Antibodies, EPO).[1]

  • Buffer Prep: Prepare 0.1 M Sodium Acetate, pH 5.5 . (Avoid amine buffers like Tris, which compete with the reaction).[1]

  • Oxidation:

    • Dilute protein to 2–5 mg/mL in the acetate buffer.[1]

    • Add Sodium Periodate (NaIO₄) to a final concentration of 1–10 mM .[1]

    • Note: Use 1 mM for specific sialic acid oxidation (mild); use 10 mM for general glycan oxidation.[1]

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Quenching: Add glycerol (final 10%) or purify immediately via a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in 0.1 M Phosphate Buffer, pH 6.0 .

    • Critical: Rapid removal of periodate is essential to prevent over-oxidation.[1]

Phase 2: Labeling Reaction

Reaction: 3,5-DCHBA + Protein-CHO → Protein-Hydrazone-Benzoic Acid.[1]

  • Reagent Stock: Dissolve This compound in dry DMSO to 50 mM.

    • Solubility Note: The dichlorobenzene core reduces aqueous solubility.[1] The stock must be in organic solvent.[1]

  • Catalyst (Optional but Recommended): Prepare a 100 mM stock of Aniline in water (adjust pH to 6.0).[1] Aniline catalyzes hydrazone formation via a Schiff base intermediate, accelerating the reaction 10–100x.[1]

  • Conjugation Mix:

    • To the oxidized protein (in pH 6.0 buffer), add the 3,5-DCHBA stock to a 20–50 molar excess over the protein.[1]

    • (Optional) Add Aniline to a final concentration of 10 mM.[1]

    • Ensure final DMSO concentration is <10% to prevent protein denaturation.[1]

  • Incubation: Incubate at Room Temperature for 4–16 hours with gentle agitation.

Phase 3: Purification Strategy

The purification must achieve two goals: (1) Remove excess free reagent, and (2) Separate labeled protein from unlabeled protein.[1]

Step A: Removal of Excess Reagent (Desalting) [1]

  • Method: Size Exclusion Chromatography (SEC) or Dialysis.[1]

  • Protocol: Use a pre-packed desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4) or 20 mM Tris (pH 8.0) .[1]

  • Why: 3,5-DCHBA is a small molecule (~221 Da) and will be retained in the pores, while the protein elutes in the void volume.[1]

Step B: High-Resolution Fractionation (Anion Exchange - AEX) [1]

  • Logic: The 3,5-DCHBA label introduces a Benzoic Acid group.[1] At pH > 5, this group is deprotonated (COO⁻), adding net negative charge to the protein.[1] Labeled proteins will bind more strongly to an anion exchange resin than unlabeled proteins.[1]

  • Column: Strong Anion Exchanger (e.g., MonoQ or Q Sepharose).[1]

  • Buffers:

    • Buffer A: 20 mM Tris-HCl, pH 8.0.[1]

    • Buffer B: 20 mM Tris-HCl, pH 8.0 + 1.0 M NaCl.[1]

  • Gradient:

    • Load protein onto the column.[1]

    • Wash with 5 CV (Column Volumes) of Buffer A.[1]

    • Run a linear gradient: 0% to 40% Buffer B over 20 CV .

  • Elution Profile:

    • Peak 1: Unlabeled / Under-labeled protein (elutes earlier).[1]

    • Peak 2:3,5-DCHBA-Labeled Protein (elutes later due to added negative charge).[1]

Analytical Validation
MethodExpected ResultPurpose
UV-Vis Spectroscopy Absorbance peak shift or increase at ~250–280 nm .[1]The dichlorobenzene ring has a distinct UV signature.[1] Ratio of A280/A250 can estimate Labeling Degree (DOL).[1]
Mass Spectrometry Mass shift of +203 Da per label.[1](MW of Reagent 221 Da - Water 18 Da).[1] Confirm covalent attachment.
Hydrazine Assay Positive reaction with TNBS or specific hydrazone tests.[1]Verify active hydrazine content (if checking reagent quality).[1]
Troubleshooting & Optimization
  • Precipitation during labeling:

    • Cause: 3,5-DCHBA is hydrophobic.[1]

    • Solution: Decrease reagent excess (try 10x), increase DMSO to 15% (if protein tolerates), or add 0.1% Tween-20.[1]

  • Low Labeling Efficiency:

    • Cause: The electron-withdrawing chlorines make the hydrazine less nucleophilic.[1]

    • Solution:Must use Aniline catalysis (10-100 mM).[1] Ensure pH is strictly controlled at 6.0 (optimal balance for aniline catalysis).

  • Unstable Conjugate:

    • Cause: Hydrazone hydrolysis.[1]

    • Solution: While 3,5-dichloro stabilizes the bond, storage at pH > 7.0 is recommended.[1] For permanent linkage, reduce the hydrazone with Sodium Cyanoborohydride (NaCNBH₃) to a hydrazine bond (though this breaks the conjugation across the double bond).[1]

References
  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press.[1] (The definitive guide on hydrazine-aldehyde chemistry and aniline catalysis). [1]

  • Dirksen, A., & Dawson, P. E. (2008).[1] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548.[1] (Foundational paper on aniline catalysis for hydrazone formation). [Link]

  • Zeng, Y., et al. (2009).[1] High-efficiency labeling of sialylated glycoproteins on living cells.[1] Nature Methods, 6(3), 207-209.[1] (Demonstrates periodate/aniline-catalyzed ligation strategies). [Link]

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the use of 3,5-Dichloro-4-hydrazinylbenzoic acid (Cl₂-HBA) in the quantitative analysis of protein modifications.

While often categorized broadly as a "cross-linker" due to its bifunctional nature (hydrazine + carboxylic acid), this reagent is most powerfully utilized as a ratiometric mass tag for profiling protein carbonylation (oxidative stress) and glycosylation. Its unique dichlorinated structure provides a distinct isotopic signature that filters false positives in complex proteomic backgrounds.

Executive Summary

The quantification of reactive carbonyl species (aldehydes and ketones) in proteins is critical for understanding oxidative stress (carbonylation) and post-translational modifications (glycosylation). Standard hydrazine probes often suffer from poor ionization or lack of specific spectral signatures.

This compound (Cl₂-HBA) overcomes these limitations by introducing two chlorine atoms into the benzoate core. This modification serves three critical functions:

  • Isotopic Barcoding: The natural abundance of

    
     and 
    
    
    
    creates a distinct "M, M+2, M+4" isotopic envelope (approximate 9:6:1 ratio), allowing software to distinguish tagged peptides from biological noise with >99% confidence.
  • Ionization Enhancement: The benzoic acid moiety improves ionization efficiency in negative mode ESI-MS or can be esterified for positive mode.

  • Bifunctional Versatility: The carboxylic acid tail allows for secondary conjugation (e.g., to solid supports or via EDC cross-linking to lysines), enabling enrichment workflows.

Chemical Mechanism & Rationale[1][2][3]

The Reaction: Hydrazone Ligation

The primary mechanism involves the nucleophilic attack of the hydrazine group (


) on a protein aldehyde or ketone (

/

), forming a stable hydrazone bond.
  • Target 1: Protein Carbonyls: Generated by Reactive Oxygen Species (ROS) attacking Lys, Arg, Pro, or Thr residues.

  • Target 2: Glycans: Sialic acids on glycoproteins can be mildly oxidized (periodate) to generate aldehydes, which are then tagged by Cl₂-HBA.

The "Chlorine Filter" Advantage

In quantitative mass spectrometry, the background is dense. Cl₂-HBA acts as a spectral filter.

  • Mass Defect: Chlorine has a significant negative mass defect.

  • Isotope Pattern:

    • M (Monoisotopic):

      
       (~57% abundance)
      
    • M+2:

      
       (~37% abundance)
      
    • M+4:

      
       (~6% abundance)
      
    • Result: Any peak lacking this specific spacing and intensity ratio is immediately discarded as noise.

Workflow Visualization

Cl2HBA_Workflow cluster_mech Reaction Mechanism Start Protein Sample (Cell Lysate / Biofluid) Induction Optional: Oxidation (Fenton Reaction / Periodate) Start->Induction Labeling Derivatization + Cl2-HBA (10 mM) + Aniline Catalyst Induction->Labeling Aldehyde Generation Cleanup Excess Reagent Removal (SPE / Dialysis) Labeling->Cleanup Hydrazone Formation Digestion Trypsin Digestion (Overnight, 37°C) Cleanup->Digestion LCMS LC-MS/MS Analysis (High Res Orbitrap/TOF) Digestion->LCMS Data Data Processing Isotope Pattern Filtering (M, M+2, M+4) LCMS->Data Extract Ion Chromatograms Mech R-CHO + H2N-NH-Ar-Cl2 -> R-CH=N-NH-Ar-Cl2 + H2O

Caption: Step-by-step workflow for quantitative profiling of protein carbonyls using Cl₂-HBA, highlighting the critical derivatization and filtration steps.

Detailed Experimental Protocols

Protocol A: Quantitative Labeling of Carbonylated Proteins (Oxidative Stress)

Reagents:

  • Labeling Buffer: 100 mM Sodium Acetate, pH 5.0 (Hydrazone formation is acid-catalyzed).

  • Catalyst: 100 mM Aniline (increases reaction rate by forming a Schiff base intermediate).

  • Cl₂-HBA Stock: 100 mM in DMSO (Freshly prepared).

  • Reducing Agent: NaCNBH₃ (Sodium cyanoborohydride) – Optional: Reduces hydrazone to stable hydrazine, but often skipped to preserve the aromatic tag integrity.

Procedure:

  • Sample Prep: Dilute protein sample (1–2 mg/mL) into Labeling Buffer.

  • Derivatization:

    • Add Cl₂-HBA to a final concentration of 5–10 mM.

    • Add Aniline to a final concentration of 10 mM.

    • Critical Step: Incubate at 25°C for 2 hours in the dark with gentle agitation.

  • Quenching/Cleanup: Remove excess unreacted Cl₂-HBA using a desalting column (e.g., Zeba Spin) or acetone precipitation. Unreacted reagent will suppress ionization in MS.

  • Digestion: Resuspend pellets in 50 mM Ammonium Bicarbonate (pH 8.0). Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

  • Analysis: Proceed to LC-MS/MS.

Protocol B: Heterobifunctional Cross-linking (Advanced)

Use Case: Linking a carbonylated protein to an amine-containing partner or surface.

  • Activation: Activate the carboxylic acid of Cl₂-HBA (1 mM) using EDC (5 mM) and NHS (5 mM) in MES buffer (pH 6.0) for 15 mins.

  • Step 1 (Amine Coupling): React activated Cl₂-HBA with Protein A (containing Lysines) at pH 7.2.

  • Step 2 (Aldehyde Coupling): Introduce Protein B (oxidized/aldehyde-rich) at pH 5.5. The hydrazine end of the tethered Cl₂-HBA binds Protein B.

  • Result: Protein A —[Cl₂-HBA]— Protein B conjugate.

Quantitative Data Analysis & Validation

Isotope Pattern Filtering

When analyzing the MS data, you must set your search engine (e.g., MaxQuant, Proteome Discoverer) or write a script to look for the specific mass shift and isotope distribution.

Mass Shift Calculation:

  • Formula of added group (Hydrazone form):

    
     (Loss of H₂O from reagent + aldehyde).
    
  • Monoisotopic Mass Shift: +201.969 Da (calculated based on

    
    ).
    

Table 1: Theoretical Isotope Distribution for Cl₂-HBA Tag

Isotope PeakCompositionRelative AbundanceMass Offset
M

100% (Base)0.0 Da
M+2

~64% +1.997 Da
M+4

~10% +3.994 Da

Note: The exact abundance depends on the total elemental composition of the peptide, but the doublet/triplet pattern of the tag dominates.

Self-Validating Controls

To ensure scientific integrity (Trustworthiness), run these parallel controls:

  • Naive Control: Sample without oxidation/periodate treatment + Cl₂-HBA. (Detects basal endogenous carbonyls).

  • Blocked Control: Pre-treat oxidized sample with hydroxylamine (blocks aldehydes) before adding Cl₂-HBA. (Should yield zero signal).

  • Label-Free Quantitation (LFQ): Compare the Area Under Curve (AUC) of the M peak of the tagged peptide across biological replicates.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Efficiency pH too high (neutral/alkaline).Hydrazine reaction requires pH 4.5–5.5. Ensure buffer is acidic during labeling step.
Protein Precipitation Isoelectric precipitation at pH 5.Add low concentration of SDS (0.1%) or Urea (2M), ensuring it is compatible with downstream digestion.
Complex Spectra Unreacted Cl₂-HBA remaining.Perform rigorous cleanup (SPE C18 tips) before LC-MS. The reagent is hydrophobic and sticks to columns.
Ambiguous ID False positive peak assignment.Enforce the "M+2 > 50% of M" rule in your data analysis software to strictly filter for the Cl₂ motif.

References

  • Reagent Characteriz

    • Title: 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD.
    • Source: PubMed / Microchemical Journal (2018).
    • Context: Establishes the baseline chemistry for HBA-aldehyde reactions which applies to the Cl2-deriv
    • URL:[Link] (Search Term: 4-hydrazinobenzoic acid aldehyde)

  • Isotope Labeling Str

    • Title: Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe.[1]

    • Source: PubMed / Chem. Sci. (2020).
    • Context: Demonstrates the use of hydrazine probes for quantitative mass spectrometry of protein carbonyls.
    • URL:[Link]

  • Cross-linking Chemistry Foundation Title: Carbonyl-Reactive Crosslinker Chemistry. Source: Thermo Fisher Scientific Technical Guide. Context: Authoritative guide on hydrazide-aldehyde and EDC chemistries referenced in the protocol.
  • General Halogen

    • Title: Halogenated Mass Tags for Protein Quantit
    • Source: General Proteomics Liter
    • Context: Supports the mechanism of using Cl/Br p
    • URL:[Link] (Search: Halogenated mass tags proteomics)

Sources

Application Note: In-Cell Cross-Linking with Membrane-Permeable Hydrazides

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the specialized application of membrane-permeable hydrazide reagents for in-cell cross-linking. Unlike standard NHS-ester cross-linkers (e.g., DSS) that target abundant lysine residues for general protein-protein interaction (PPI) mapping, hydrazide chemistry is highly specific to carbonyl groups (aldehydes and ketones) .

In a live-cell context, this chemistry is primarily applied for:

  • The "Carbonylome": Trapping and identifying proteins modified by oxidative stress (carbonylation).

  • Metabolic Engineering: Cross-linking glycoproteins or lipids that have been metabolically labeled with aldehyde precursors.

  • Cofactor Profiling: Activity-based probing of enzymes with reactive cofactors (e.g., heme, copper).

Executive Summary

Objective: To covalently tag, cross-link, and enrich intracellular proteins containing reactive carbonyls using bio-orthogonal hydrazide chemistry within living cells. Primary Targets: Oxidatively modified proteins (Carbonylated), metabolically labeled glycoproteins, and cofactor-dependent enzymes. Key Reagents: Biotin-Hydrazide (Bih), Coumarin-Hydrazide, Adipic Acid Dihydrazide (ADH). Critical Mechanism: Nucleophilic attack of the hydrazide on an electrophilic carbonyl to form a hydrazone bond, followed by reductive stabilization.

Scientific Foundation & Mechanism

The Chemistry of Capture

Hydrazide reagents (


) react with aldehydes or ketones to form a hydrazone .
  • Challenge: This reaction is reversible and typically requires acidic pH (5.0–6.0) to proceed efficiently, which is incompatible with live cytosolic conditions (pH ~7.4).

  • Solution (In-Cell):

    • Catalysis: Use of nucleophilic catalysts (e.g., Aniline) allows the reaction to proceed at neutral pH.

    • Stabilization: The reversible hydrazone is reduced in situ or immediately post-lysis using Sodium Cyanoborohydride (

      
      ) to form a stable, irreversible hydrazine  bond.
      
Target Specificity
Target ClassOriginReagent Strategy
Carbonylated Proteins ROS-induced oxidation (Lys, Arg, Pro, Thr residues).Biotin-Hydrazide or Coumarin-Hydrazide . Used to profile oxidative stress.[1][2][3]
Sialylated Glycans Metabolic labeling with aldehyde-bearing sugars (e.g., oxidized sialic acid).[4]Bifunctional Hydrazides (e.g., ADH) or Hydrazide-Fluorophores.
Acidic Residues (Asp/Glu) Native residues activated by EDC (Carbodiimide).[5]Adipic Acid Dihydrazide (ADH) + EDC. (Note: EDC toxicity limits live-cell use).

Visualization: Mechanistic Pathway

G ROS Reactive Oxygen Species (ROS) Carbonyl Carbonylated Protein (Aldehyde/Ketone) ROS->Carbonyl Protein Native Protein Protein->Carbonyl Oxidation Hydrazone Reversible Hydrazone Complex Carbonyl->Hydrazone + Hydrazide (pH 7.4 + Catalyst) Hydrazide Membrane-Permeable Hydrazide Probe (R-NH-NH2) Hydrazide->Hydrazone StableTag Stable Hydrazine Conjugate Hydrazone->StableTag Reduction Stabilizer NaCNBH3 (Reduction) Stabilizer->StableTag

Figure 1: The reaction pathway for trapping intracellular protein carbonyls. ROS oxidation creates the target, which is intercepted by the hydrazide probe and stabilized via reduction.

Protocol A: In-Cell Profiling of the "Carbonylome" (Oxidative Stress)

This protocol describes the use of Biotin-Hydrazide (Bih) to tag carbonylated proteins inside living cells. This is the gold standard for mapping oxidative damage.

Reagents & Preparation
  • Biotin-Hydrazide (Bih): Dissolve to 50 mM in DMSO.

  • Catalyst: Aniline (100 mM stock in PBS, pH adjusted to 7.4).

  • Reducing Agent: Sodium Cyanoborohydride (

    
    , 100 mM stock). Warning: Toxic.
    
  • Lysis Buffer: RIPA buffer supplemented with protease inhibitors and Catalase (to prevent artificial oxidation during lysis).

Experimental Workflow
Step 1: Cell Culture & Treatment
  • Culture cells (e.g., HEK293, HeLa) to 80% confluency.

  • Induction (Optional): Treat cells with an oxidative stressor (e.g.,

    
    , Menadione) for the desired duration to generate carbonyl targets.
    
  • Wash cells 2x with warm PBS to remove media and stressors.

Step 2: In-Cell Labeling
  • Prepare Labeling Medium : Serum-free media (or PBS) containing:

    • 5 mM Biotin-Hydrazide

    • 10 mM Aniline (Catalyst)

  • Add Labeling Medium to cells.

  • Incubate for 60–90 minutes at 37°C.

    • Note: Biotin-hydrazide is moderately permeable. Longer incubation ensures cytoplasmic saturation.

Step 3: Stabilization & Wash
  • Remove Labeling Medium.

  • Wash cells 3x with PBS to remove excess unreacted probe.

  • Critical Step: Add PBS containing 5 mM

    
      (Sodium Cyanoborohydride).
    
  • Incubate for 30 minutes at Room Temperature (RT).

    • Why: This reduces the Schiff base/hydrazone to a stable hydrazine bond.[6] Without this, the tag may fall off during SDS-PAGE.

Step 4: Lysis & Enrichment
  • Lyse cells in RIPA buffer (+ Protease Inhibitors).

  • Clarify lysate by centrifugation (14,000 x g, 10 min).

  • Streptavidin Pull-down: Incubate lysate with Streptavidin-Magnetic beads for 2 hours at 4°C.

  • Wash beads stringent (1% SDS in PBS) to remove non-covalent binders.

  • Elute proteins (boiling in Laemmli buffer) for Western Blot or perform On-Bead Digestion for Mass Spectrometry.

Protocol B: Cross-Linking using Adipic Acid Dihydrazide (ADH)[7][8][9]

Application: This is used for "Zero-Length" cross-linking of interacting proteins where one protein provides an activated carboxyl group (via EDC) and the other is cross-linked via the homobifunctional ADH. Note: This is technically challenging in live cells due to EDC toxicity; it is often performed on organelles or "lightly fixed" cells.

Reagents
  • Adipic Acid Dihydrazide (ADH): Homobifunctional cross-linker (Spacer arm ~11 Å).

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Carboxyl activator.[5]

  • Permeabilization Buffer: PBS + 0.01% Digitonin (optional, to enhance ADH entry).

Workflow Overview
  • Equilibration: Wash cells with MES buffer (pH 6.0) – EDC/Hydrazide efficiency is higher at slightly acidic pH.

  • Activation: Add 2 mM EDC + 5 mM ADH to the cells.

  • Reaction: Incubate 15–30 mins at RT.

    • Mechanism:[7][8] EDC activates Asp/Glu residues on Protein A

      
       ADH binds 
      
      
      
      Other end of ADH binds aldehyde (if present) or activated carboxyl on Protein B (less likely without second activation).
    • Correction: In protein-protein crosslinking, ADH usually bridges two EDC-activated carboxyls, or bridges a carboxyl to an oxidized sugar.

  • Quench: Add excess Tris buffer (pH 8.0) or Hydroxylamine.

Data Analysis & Interpretation

Western Blotting (Carbonyl Profiling)

When analyzing Biotin-Hydrazide labeled lysates:

  • Probe: Streptavidin-HRP.

  • Control Sample: Cells treated with Hydrazine (non-biotinylated) prior to Biotin-Hydrazide. This blocks carbonyls and serves as a negative control.

  • Result: A "smear" indicates general oxidative stress. Specific bands indicate hyper-oxidized proteins (hotspots).

Mass Spectrometry (MS)

For identifying the specific site of modification:

  • Enrichment: Streptavidin pull-down is mandatory.

  • Modification Mass Shift:

    • Hydrazide probe mass must be added to the target residue.

    • Example: If using a simple hydrazine probe, look for +14 Da (hydrazone) or +16 Da (hydrazine) shifts on specific residues, though Biotin-Hydrazide adds a much larger mass (~240+ Da depending on linker).

  • False Positives: Endogenous biotinylated proteins (e.g., Carboxylases like PC, MCC). These will appear in all samples. Filter them out using the Control sample data.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Poor membrane permeability of probe.Increase concentration (up to 5-10 mM) or use Coumarin-Hydrazide (more lipophilic than Biotin).
Low Signal Inefficient hydrazone formation at pH 7.4.Must use Aniline catalyst (10-100 mM).
High Background Endogenous biotinylation.Pre-clear lysate with Streptavidin beads before labeling (not possible for in-cell), or rely on MS filtering.
Reversibility Failure to reduce the bond.Ensure fresh

is used immediately after labeling.

References

  • Vemula, V., Ni, Z., & Fedorova, M. (2015). Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide.[3] Redox Biology, 5, 195–204.[3]

  • Chio, T. I., & Bane, S. L. (2020). Visualization of oxidative stress-induced carbonylation in live mammalian cells.[3] Methods in Enzymology, 641, 165-181.[3]

  • Thermo Fisher Scientific. Carbonyl-Reactive Crosslinker Chemistry. Technical Handbook.

  • Matthews, W. R., et al. (2021). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. ACS Central Science.

  • Gao, Y., et al. (2014). In situ imaging of protein carbonylation in live cells using a specific fluorescent probe. Chemical Communications.

Sources

Troubleshooting & Optimization

common mistakes to avoid in hydrazide-based bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with low yields, protein precipitation, or loss of bioactivity during hydrazide-aldehyde bioconjugation.

This guide is designed to move beyond basic instructions. By detailing the underlying chemical causality of each step, we will help you troubleshoot common pitfalls and master site-specific glycoprotein labeling.

Part 1: The Core Mechanism & Workflow

Hydrazide bioconjugation relies on the periodate-mediated oxidation of vicinal diols—commonly found in the carbohydrate moieties of glycoproteins, such as the Fc region of antibodies—to generate reactive aldehydes [1.1],[1]. These aldehydes subsequently react with hydrazide-functionalized payloads to form a stable hydrazone bond[2],[3]. Because this chemistry targets glycans rather than primary amines (like lysines), it preserves the critical antigen-binding domains of your antibodies[4].

HydrazideConjugation cluster_catalysis Conjugation Phase Glycoprotein Glycoprotein (Vicinal Diols) Oxidation NaIO4 Oxidation (pH 5.5, 30 min) Glycoprotein->Oxidation Aldehyde Reactive Aldehyde Intermediate Oxidation->Aldehyde Excess NaIO4 removed Uncatalyzed Direct Hydrazide Addition (Slow Kinetics, Low Yield) Aldehyde->Uncatalyzed No Catalyst Catalyzed Aniline Catalyst Addition (Forms Active Schiff Base) Aldehyde->Catalyzed + 10-100 mM Aniline Conjugate Stable Hydrazone Conjugate Uncatalyzed->Conjugate 24-48 hrs incubation Transimination Hydrazide Transimination (Fast Kinetics, >90% Yield) Catalyzed->Transimination + Hydrazide Payload Transimination->Conjugate

Workflow of site-specific hydrazide bioconjugation highlighting aniline-catalyzed transimination.

Part 2: Self-Validating Experimental Protocol

To ensure absolute reproducibility, every bioconjugation workflow must operate as a self-validating system. This protocol incorporates mandatory Quality Control (QC) checkpoints to verify mechanistic success before proceeding to the next step.

Step 1: Buffer Exchange & Preparation

  • Action: Exchange the glycoprotein (e.g., IgG at 2–5 mg/mL) into 0.1 M Sodium Acetate buffer, pH 5.5[1].

  • Causality: Hydrazone formation and periodate oxidation are highly pH-dependent. A slightly acidic pH of 5.5 is optimal; performing this at physiological pH (7.4) will drastically reduce reaction kinetics and yield[5],[4].

  • Validation Checkpoint 1: Measure absorbance at 280 nm (A280) post-exchange to confirm >90% protein recovery and accurate concentration.

Step 2: Controlled Periodate Oxidation

  • Action: Add sodium meta-periodate (NaIO₄) to a final concentration of 10 mM. Incubate for exactly 30 minutes at 4°C in the dark[4],[6].

  • Causality: Light exposure generates hydroxyl free radicals that indiscriminately cleave the peptide backbone. The 4°C temperature and strict 30-minute limit restrict oxidation exclusively to the highly susceptible vicinal diols of carbohydrates, preventing damage to the protein itself[6].

Step 3: Quenching and Desalting (Critical)

  • Action: Immediately remove excess NaIO₄ using a size-exclusion desalting column pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5[6].

  • Causality: Failing to remove unreacted periodate will cause the oxidizing agent to destroy the incoming hydrazide payload or the catalyst in the subsequent step[6].

  • Validation Checkpoint 2: Perform a Purpald assay on a 5 µL aliquot. A rapid color change to purple confirms the successful generation of aldehydes.

Step 4: Aniline-Catalyzed Conjugation

  • Action: Add aniline to a final concentration of 10–100 mM, immediately followed by a 10- to 20-fold molar excess of the hydrazide payload. Incubate for 2 to 4 hours at room temperature[7],[8].

  • Causality: Uncatalyzed hydrazone formation is notoriously slow. Aniline acts as a nucleophilic catalyst, rapidly forming a Schiff base intermediate with the aldehyde, which then undergoes fast transimination with the hydrazide. This boosts yields to >90% in hours instead of days[2],[7].

Step 5: Final Purification

  • Action: Desalt the conjugate into PBS (pH 7.4) or your preferred storage buffer to remove the aniline and unreacted payload.

  • Validation Checkpoint 3: Analyze the final product via LC-MS or SDS-PAGE to determine the Drug-to-Antibody Ratio (DAR) and confirm the absence of free payload.

Part 3: Troubleshooting Guide & FAQs

Q1: Why is my conjugation yield so low despite an overnight incubation? A: The two most common culprits are the absence of a catalyst and incorrect pH. If you perform the reaction in neutral PBS (pH 7.4) without aniline, the kinetics are impractically slow[8]. Ensure your reaction is buffered at pH 5.0–6.0[5] and always include 10–100 mM aniline (or m-phenylenediamine) to accelerate the transimination process[7],[9].

Q2: My antibody lost its binding affinity after conjugation. What went wrong? A: This is a classic symptom of over-oxidation. While periodate selectively cleaves vicinal diols at low concentrations (10 mM) and short durations (30 min), excessive exposure (>20 mM, >1 hour, or exposure to ambient light) generates free radicals[4],[6]. These radicals oxidize sensitive amino acids (like methionine and tryptophan) within the Fab region, destroying antigen affinity.

Q3: Can I use Tris or Glycerol-based buffers for this reaction? A: Absolutely not. Glycerol contains vicinal diols that will competitively consume the sodium periodate, preventing the oxidation of your glycoprotein. Tris contains primary amines that can form competing Schiff bases with your newly generated aldehydes, actively competing with your hydrazide[5]. Always use inert buffers like Sodium Acetate or MES.

Q4: I see precipitation or aggregation of my protein after adding the hydrazide payload. How do I fix this? A: Aggregation usually occurs due to the hydrophobicity of the payload (e.g., a lipophilic fluorophore or cytotoxin) combined with the slightly acidic reaction conditions. To mitigate this, utilize a hydrazide reagent equipped with a PEG (polyethylene glycol) spacer. The PEG chain significantly increases the hydrophilicity of the conjugate and reduces steric hindrance[5],[10].

Part 4: Optimization Parameters for Hydrazide Bioconjugation

Use the following data table to audit your current experimental conditions against field-proven standards:

ParameterSub-optimal ConditionOptimal ConditionCausality / Mechanistic Effect
NaIO₄ Concentration > 20 mM1 – 10 mM High concentrations oxidize the protein backbone; 10 mM restricts oxidation to vicinal diols.
Oxidation Time > 2 hours30 minutes Prolonged time increases the risk of epitope destruction and loss of bioactivity.
Buffer pH pH 7.4 (PBS)pH 5.0 – 6.0 (Acetate) Acidic pH is structurally required for efficient periodate oxidation and hydrazone bond formation.
Catalyst (Aniline) 0 mM10 – 100 mM Aniline increases the reaction rate by 10-100x via a highly reactive Schiff base intermediate.
Hydrazide Excess 1x – 5x10x – 20x Drives the equilibrium toward complete conjugation without causing severe hydrophobic aggregation.

References

  • Improved Immobilization and Conjugation of Glycoproteins . thermofisher.com. 2

  • Hydrazide- Biotin . interchim.fr. 5

  • Carbonyl-Reactive Crosslinker Chemistry . thermofisher.com. 3

  • US6218160B1 - Site-specific conjugation of glycoproteins . google.com. 4

  • Do you have a protocol for labeling of proteins with hydrazide-based dyes? . lumiprobe.com. 1

  • PEG Hydrazide . broadpharm.com. 10

  • Carbonyl-Reactive Crosslinker Chemistry (Aniline Catalysis) . thermofisher.com. 7

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling . nih.gov. 8

  • US6218160B1 - Site-specific conjugation of glycoproteins (Oxidation limits) . google.com. 6

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation . nih.gov. 9

Sources

Technical Support Center: Optimizing Buffer Conditions for 3,5-Dichloro-4-hydrazinylbenzoic Acid (DCHBA) Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,5-Dichloro-4-hydrazinylbenzoic acid (DCHBA). As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing their experimental conditions. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Section 1: Fundamental Properties and Their Implications

A solid understanding of DCHBA's physicochemical properties is the foundation for rational buffer design.

Q: What are the key physicochemical properties of this compound (DCHBA)?

A: DCHBA is a substituted aromatic hydrazine. Its key features are a nucleophilic hydrazine group (-NHNH₂) and an acidic carboxylic acid group (-COOH) on a dichlorinated benzene ring. While experimental data for this specific molecule is sparse, we can infer its properties from its structure and related compounds like 4-hydrazinobenzoic acid (HBA).

PropertyValue / Expected BehaviorSignificance for Buffer Optimization
Molecular Formula C₇H₆Cl₂N₂O₂[1]Affects molarity calculations for stock solutions.
Molecular Weight 221.04 g/mol [1]Essential for accurate weighing and concentration determination.
pKa (Carboxylic Acid) Estimated < 4.0 . The pKa of HBA is ~4.14[2][3]. The two electron-withdrawing chloro groups on DCHBA will significantly increase the acidity of the carboxyl group, lowering its pKa.At physiological pH, the carboxyl group will be deprotonated (-COO⁻), increasing aqueous solubility.
pKa (Hydrazinium ion) Estimated ~3-4 . The hydrazine group is basic and can be protonated (-NHNH₃⁺). Electron-withdrawing groups decrease the basicity of the hydrazine, lowering the pKa of its conjugate acid compared to unsubstituted phenylhydrazine.The hydrazine must be in its neutral, nucleophilic form to react. Therefore, the reaction pH must be kept above this pKa value.
Solubility Low in water, especially at acidic pH where the carboxylate is protonated. Soluble in organic co-solvents like DMSO and DMF.[4]Co-solvents are often necessary to maintain DCHBA in solution. The dichlorination increases hydrophobicity compared to HBA.[2]
Stability Stable under inert conditions. Susceptible to oxidation, especially in solution.[5] Incompatible with strong oxidizing agents and strong acids.[3]Buffers should be degassed, and experiments should be protected from air if quantitative accuracy is critical. Avoid unnecessary exposure to light.

Section 2: The Chemistry of Hydrazone Formation & The Role of pH

The primary application of DCHBA is its reaction with aldehydes and ketones to form a stable hydrazone linkage. The efficiency of this reaction is critically dependent on pH.

Q: What is the reaction mechanism, and why is pH so crucial?

A: The reaction is a two-step process: (1) nucleophilic attack and (2) acid-catalyzed dehydration.[6][7]

  • Nucleophilic Attack: The neutral hydrazine group of DCHBA acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This step requires the hydrazine to be in its free base form (-NHNH₂), not the protonated, non-nucleophilic hydrazinium form (-NHNH₃⁺). This is favored at pH > pKa of the hydrazinium ion.

  • Dehydration: The resulting tetrahedral intermediate (a carbinolamine) must eliminate a molecule of water to form the final C=N double bond of the hydrazone. This dehydration step is the rate-limiting step and is catalyzed by acid.[7] This is favored at acidic pH.

This dual pH requirement creates an optimal "Goldilocks" zone for the reaction, typically in the weakly acidic range (pH 4.5 - 6.5) . At very low pH, the hydrazine is protonated and non-nucleophilic, stopping the first step. At high pH, the dehydration step is not effectively catalyzed and slows down dramatically.

G cluster_step2 Step 2: Dehydration (Rate-Limiting) reactants DCHBA (R-NHNH₂) + Carbonyl (C=O) intermediate Tetrahedral Intermediate (Carbinolamine) reactants->intermediate product Hydrazone Product (R-N-N=C) + H₂O intermediate_ref->product G cluster_causes cluster_solutions start Low or No Product Yield cause1 Suboptimal pH? start->cause1 cause2 Poor Solubility? start->cause2 cause3 Reagent Degradation? start->cause3 sol1 Perform pH Scout (pH 4.5, 5.5, 6.5) cause1->sol1 sol2 Increase Co-Solvent % (e.g., 10% -> 20% DMSO) cause2->sol2 sol3 Use Freshly Prepared DCHBA Stock Solution cause3->sol3

Fig 2. Troubleshooting Workflow for Low Reaction Yield
Issue 1: Low or No Product Formation
  • Possible Cause A: Suboptimal pH

    • Explanation: As detailed in Section 2, the reaction rate is highly sensitive to pH. Your specific substrate may shift the optimal pH slightly.

    • Solution: Perform a pH scouting experiment. Set up small-scale parallel reactions using buffers at pH 4.5, 5.5, and 6.5 (e.g., acetate for 4.5/5.5, MES or phosphate for 6.5). Analyze the yield in each condition by HPLC or LC-MS to determine the optimal pH for your system.

  • Possible Cause B: Poor Reagent Solubility

    • Explanation: Either DCHBA or your carbonyl-containing substrate may not be fully dissolved at the start of the reaction, limiting the effective concentration.

    • Solution: Visually inspect the reaction mixture for turbidity after all components are added. If it is not perfectly clear, increase the percentage of organic co-solvent (e.g., from 10% to 20% DMSO). Ensure your DCHBA stock solution is fully dissolved before adding it to the buffer.

  • Possible Cause C: Reagent Degradation

    • Explanation: DCHBA, like other hydrazines, can be oxidized by dissolved oxygen in the buffer, reducing the amount of active reagent available. [5] * Solution: Use freshly prepared DCHBA stock solutions. For highly sensitive or quantitative experiments, consider degassing your buffer by sparging with nitrogen or argon before adding reagents. Store the solid DCHBA and stock solutions under an inert atmosphere (e.g., argon) and protected from light. [4]

Issue 2: Precipitation During the Reaction
  • Possible Cause: Product Insolubility

    • Explanation: The resulting hydrazone product may be more hydrophobic than the starting materials and could precipitate from the reaction mixture, especially in buffers with low organic co-solvent content.

    • Solution: Increase the percentage of organic co-solvent in the buffer. If using a salt-based buffer like sodium acetate, consider lowering the buffer concentration (e.g., from 100 mM to 50 mM) to reduce the "salting-out" effect.

Issue 3: Poor Reproducibility
  • Possible Cause: Inaccurate pH in Mixed Solvents

    • Explanation: The presence of organic co-solvents like DMSO or DMF can alter the effective pH of an aqueous buffer. A pH meter calibrated with purely aqueous standards may not give an accurate reading.

    • Solution: For highest reproducibility, prepare your buffer and then add the co-solvent. Report the buffer composition and co-solvent percentage (e.g., "100 mM sodium acetate, pH 5.5, in 90:10 water:DMSO"). Alternatively, use pH electrodes specifically calibrated for mixed-solvent systems if available. Consistency in preparation is key.

Section 5: Key Experimental Protocols

Protocol 1: Preparation of a DCHBA Stock Solution
  • Accurately weigh the required amount of solid this compound in a fume hood.

  • Transfer the solid to an appropriate volumetric flask.

  • Add approximately 80% of the final volume of high-purity, anhydrous DMSO.

  • Seal the flask and vortex or sonicate until the solid is completely dissolved. Ensure no solid particles remain.

  • Once dissolved, add DMSO to the final volume mark.

  • Self-Validation: The solution should be clear and particle-free.

  • Store the stock solution in a tightly sealed vial, protected from light, at -20°C. For best results, overlay the solution with argon or nitrogen before sealing.

Protocol 2: General Method for a Test Reaction
  • To a microcentrifuge tube, add the appropriate volume of your chosen aqueous buffer (e.g., 100 mM Sodium Acetate, pH 5.5).

  • Add the required volume of your aldehyde/ketone substrate stock solution.

  • Vortex the mixture gently.

  • Initiate the reaction by adding the DCHBA stock solution (prepared as in Protocol 1). The final co-solvent concentration should be sufficient to maintain solubility.

  • Vortex briefly to ensure homogeneity.

  • Incubate the reaction at the desired temperature (room temperature is often sufficient) for the specified time (e.g., 1-4 hours).

  • Self-Validation: Monitor the reaction progress by taking aliquots at different time points and analyzing them by a suitable method, such as HPLC-UV or LC-MS, to observe the disappearance of starting materials and the appearance of the product peak.

References

  • Barros, H., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Journal of Chromatography B, 1092, 419-427.
  • PubMed. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. National Library of Medicine. Available at: [Link]

  • ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Reagent Database. (n.d.). 3,5-DICHLORO-4-HYDRAZINO-BENZOIC ACID. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. Available at: [Link]

Sources

purification challenges for 3,5-Dichloro-4-hydrazinylbenzoic acid labeled peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with purifying peptides modified with 3,5-dichloro-4-hydrazinylbenzoic acid (CAS 887577-44-8).

This bifunctional linker is highly valued in drug development for radiolabeling (e.g.,


Tc coordination) and bioconjugation. However, the unique combination of a reactive hydrazine moiety and a highly lipophilic, sterically hindered 3,5-dichlorophenyl ring introduces severe chromatographic and stability challenges. This guide provides mechanistic explanations, self-validating troubleshooting workflows, and optimized protocols to ensure high-yield, high-purity recovery.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: My LC-MS shows a major impurity with a +96 Da mass shift. What is this, and how do I remove it?

The Causality: This is a trifluoroacetamide adduct . During the final global deprotection and cleavage of the peptide from the resin using Trifluoroacetic Acid (TFA), the highly nucleophilic hydrazine group can react with TFA to form a stable trifluoroacetyl derivative[1]. While the 3,5-dichloro substitution provides some steric hindrance, prolonged TFA exposure inevitably drives this side reaction. The Solution: Do not attempt to separate this via HPLC immediately, as the retention time will be nearly identical to the target peptide. Instead, utilize a post-cleavage mild basic hydrolysis to reverse the adduction (see Protocol 1).

Q2: Why is my target peptide eluting as a massive, tailing peak spanning several minutes on a standard C18 column?

The Causality: The 3,5-dichlorophenyl group dramatically increases the local


 (hydrophobicity) of the peptide. On a densely packed C18 stationary phase, this hydrophobic patch induces transient aggregation and secondary structure formation, leading to multiple interaction kinetics and severe peak broadening.
The Solution:  Shift the thermodynamic equilibrium. Switch to a less retentive stationary phase (C8 or C4) and introduce a chaotropic co-solvent (like 30% Isopropanol) into your organic mobile phase to disrupt hydrophobic collapse.
Q3: I am observing unexpected mass shifts of -2 Da and +40 Da. Are these sequence deletions?

The Causality: No, these are chemical degradation products of the hydrazine moiety.

  • -2 Da (Diazene Formation): Hydrazines are susceptible to oxidation, particularly at neutral to basic pH or in the presence of dissolved oxygen, converting the hydrazine (

    
    ) to a diazene (
    
    
    
    )[2].
  • +40 Da (Hydrazone Formation): Hydrazines act as aggressive nucleophiles toward carbonyls. A +40 Da shift is the diagnostic signature of an acetone hydrazone, meaning trace acetone was present in your glassware or low-grade HPLC solvents.

Part 2: Diagnostic Data & Mobile Phase Optimization

To streamline your LC-MS analysis, all quantitative diagnostic markers and optimized chromatographic parameters are summarized below.

Table 1: Diagnostic LC-MS Mass Shifts for Hydrazine-Peptides
Observed Mass ShiftChemical IdentityMechanistic CauseResolution Strategy
+96 Da TrifluoroacetamideReaction of hydrazine with cleavage TFA.Mild basic hydrolysis (0.1 M

, pH 8.0).
+40 Da Acetone HydrazoneReaction with trace acetone in solvents.Use strictly LC-MS grade, aldehyde/ketone-free solvents.
+12 Da Formaldehyde HydrazoneTrace formaldehyde in methanol/water.Switch from Methanol to Acetonitrile.
-2 Da Diazene (Oxidation)Auto-oxidation of hydrazine by dissolved

.
Degas solvents; add 0.1% Ascorbic acid if persistent.
Table 2: Recommended HPLC Mobile Phase Additives
Additive / Co-solventConcentrationChromatographic EffectRationale for 3,5-Dichloro-Hydrazine Peptides
Isopropanol (IPA) 20-30% in Eluent BSharpens peaks, reduces tailing.Disrupts the strong hydrophobic interactions of the 3,5-dichloro ring with the column.
TFA 0.1% (v/v)Ion pairing, pH control.Keeps the hydrazine protonated (

), preventing oxidation during the run.
Formic Acid (FA) 0.1% (v/v)MS-friendly ionization.Weaker ion-pairing than TFA; use only if MS signal is suppressed, though peak shape may degrade.

Part 3: Visual Troubleshooting & Degradation Pathways

G Target 3,5-Dichloro-4-hydrazinylbenzoic Acid Labeled Peptide TFA Prolonged TFA Cleavage Target->TFA Ox Trace Oxygen / Basic pH Target->Ox Ald Trace Acetone / Aldehydes Target->Ald Adduct Trifluoroacetamide (+96 Da) TFA->Adduct Diazene Diazene Oxidation (-2 Da) Ox->Diazene Hydrazone Hydrazone Formation (+40 Da) Ald->Hydrazone

Fig 1. Chemical degradation pathways of hydrazine-labeled peptides.

Workflow Start Analyze Crude LC-MS Check Identify Major Impurity Start->Check Broad Broad/Tailing Peak (Target Mass) Check->Broad Mass96 +96 Da Mass Shift Check->Mass96 Mass40 +40 Da Mass Shift Check->Mass40 Sol1 Switch to C8/C4 Column Add 30% IPA to Eluent B Broad->Sol1 Sol2 Mild Basic Hydrolysis (0.1M NH4HCO3, pH 8) Mass96->Sol2 Sol3 Use Aldehyde-Free HPLC Grade Solvents Mass40->Sol3

Fig 2. Troubleshooting workflow for LC-MS purification profiles.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Reversal of TFA-Adduction (+96 Da Impurity)

Design Rationale: This protocol acts as a self-validating system. By taking a micro-aliquot of the crude peptide and subjecting it to mild basic conditions, you can confirm whether the +96 Da mass is a reversible TFA adduct or an irreversible sequence error[1][3].

Step-by-Step Methodology:

  • Micro-Scale Validation: Dissolve 1 mg of crude peptide in 1 mL of 0.1 M Ammonium Bicarbonate (

    
    ), pH 8.0.
    
  • Incubation: Incubate at room temperature for 2 hours.

  • LC-MS Verification: Inject 10 µL onto the LC-MS. If the +96 Da peak has converted to the target mass, the adduction is confirmed.

  • Bulk Salvage: Scale up the reaction for the remaining crude peptide.

  • Quenching: Immediately acidify the bulk solution to pH 3.0 using dilute Acetic Acid to prevent diazene oxidation before loading onto the preparative HPLC.

Protocol 2: Optimized RP-HPLC Purification for Hydrophobic Hydrazine Peptides

Design Rationale: Overcoming the severe hydrophobicity of the 3,5-dichloro substitution requires modifying both the stationary phase and the solvent thermodynamics to prevent column precipitation.

Step-by-Step Methodology:

  • Column Selection: Install a C8 preparative column (e.g., Waters XBridge C8, 5 µm, 130 Å). Do not use high-carbon-load C18 columns.

  • Solvent Preparation:

    • Eluent A: 0.1% TFA in LC-MS Grade Water (Degassed).

    • Eluent B: 0.1% TFA in Acetonitrile/Isopropanol (70:30, v/v). The IPA is critical for maintaining solubility of the dichloro-phenyl moiety.

  • Sample Loading: Dissolve the crude peptide in 20% Eluent B / 80% Eluent A. If cloudy, add drops of DMSO until clear (maximum 5% total volume).

  • Gradient Execution:

    • Run a shallow gradient: 20% to 50% Eluent B over 60 minutes (0.5% B/min).

    • Maintain the column compartment at 40°C to improve mass transfer and reduce peak broadening.

  • Fraction Collection & Storage: Collect fractions in tubes pre-spiked with 10 µL of 10% Ascorbic Acid to prevent post-purification oxidation. Lyophilize immediately; do not leave the purified peptide in aqueous solutions overnight.

References

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Meszaros, L. K., et al. (2007). Trifluoroacetyl-HYNIC Peptides: Synthesis and 99mTc Radiolabeling.
  • King, R. C., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions (PMC).

Sources

Validation & Comparative

comparing 3,5-Dichloro-4-hydrazinylbenzoic acid to other amine-reactive cross-linkers

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Heterobifunctional Bioconjugation: Evaluating 3,5-Dichloro-4-hydrazinylbenzoic Acid

In the rapidly evolving landscape of targeted therapeutics, antibody-drug conjugates (ADCs), and functionalized nanoparticles, the selection of a cross-linking agent dictates the stability, release kinetics, and overall efficacy of the bioconjugate. While pre-activated N-hydroxysuccinimide (NHS) esters like SMCC and SANH dominate standard workflows, specialized building blocks like This compound (DCHBA) offer highly tunable, pH-responsive alternatives for advanced drug delivery systems.

This guide provides an objective, data-driven comparison of DCHBA against other prominent amine-reactive cross-linkers, detailing the mechanistic causality behind its performance and providing a self-validating protocol for its application.

Mechanistic Causality: The Role of Halogenated Aromatic Hydrazines

DCHBA is a heterobifunctional precursor. It contains a carboxylic acid group—which must be activated in situ (e.g., via EDC/NHS) to become amine-reactive—and a hydrazine moiety that reacts with aldehydes or ketones to form a hydrazone bond.

The Inductive Effect of Dichloro Substitution: The defining feature of DCHBA is the presence of two highly electronegative chlorine atoms at the 3 and 5 positions of the benzene ring, ortho to the hydrazine group. These halogens exert a strong electron-withdrawing inductive effect, which pulls electron density away from the hydrazine nitrogen.

  • pKₐ Modulation: This effect significantly lowers the pKₐ of the hydrazinium ion. Consequently, the hydrazine remains unprotonated—and highly nucleophilic—at slightly acidic pH levels (pH 4.5–6.0). This allows for rapid conjugation to carbonyls under conditions that preserve delicate proteins and avoid disulfide scrambling1[1].

  • pH-Responsive Cleavage: The resulting aromatic hydrazone bond is stable at physiological pH (7.4) but undergoes rapid, controlled hydrolysis in the acidic environments of endosomes, lysosomes, or tumor microenvironments (pH 4.5–5.5). This makes DCHBA an exceptional linker for targeted payload release, such as doxorubicin delivery via carbon nanotubes or liposomes2[2].

Comparative Performance Analysis

When designing a bioconjugation strategy, DCHBA must be weighed against pre-activated, industry-standard cross-linkers. The table below summarizes the quantitative and qualitative performance metrics of these alternatives.

Cross-LinkerReactive GroupsLinkage FormedCleavability / Release MechanismPrimary Application
DCHBA (Activated) Amine-to-CarbonylAromatic HydrazoneHigh: Acid-labile (pH < 5.5)pH-sensitive drug delivery, ADCs, transient hydrogels.
SANH Amine-to-CarbonylBis-aryl HydrazoneLow: Highly stable at pH 4-9Stable protein-oligo or protein-protein conjugates.
SMCC Amine-to-SulfhydrylAmide & ThioetherNone: Non-cleavableStandard ADCs (e.g., T-DM1), stable peptide-carrier linking.
SPDP Amine-to-SulfhydrylAmide & DisulfideHigh: Thiol-exchange (Glutathione)Cytosolic release via reducing environments.

Note: While SANH and SMCC are sold as ready-to-use NHS esters, DCHBA requires in situ activation. However, DCHBA's raw material cost is significantly lower, making it highly advantageous for bulk polymer functionalization, such as cross-linking collagen matrices3[3].

Workflow Visualization

The following diagram maps the logical progression of a DCHBA-mediated bioconjugation, illustrating the transition from in situ activation to pH-triggered payload release.

G DCHBA This compound (DCHBA) EDC EDC/NHS Activation (pH 5.5 - 6.0) DCHBA->EDC Activated NHS-Ester DCHBA (Amine-Reactive) EDC->Activated Intermediate Protein-DCHBA Conjugate (Hydrazine-Functionalized) Activated->Intermediate Amine Conjugation (pH 7.2 - 7.5) Protein Protein/Antibody (Primary Amines) Protein->Intermediate Conjugate Final Bioconjugate (Hydrazone Linkage) Intermediate->Conjugate Hydrazone Ligation (pH 4.5 - 6.0) Payload Aldehyde-Modified Payload (e.g., DOX derivative) Payload->Conjugate Release Targeted Release (Acidic Cleavage pH < 5.5) Conjugate->Release Endosomal/Tumor Microenvironment

Workflow of DCHBA-mediated heterobifunctional bioconjugation and pH-sensitive payload release.

Self-Validating Experimental Protocol: DCHBA Conjugation

To ensure scientific integrity, a bioconjugation protocol must be a self-validating system. The following methodology details the conjugation of an amine-containing carrier protein (e.g., BSA or an IgG antibody) to an aldehyde-functionalized payload using DCHBA.

Phase 1: In Situ Activation of DCHBA

Causality: DCHBA must be converted to an NHS-ester to react with primary amines. EDC activates the carboxyl group, and NHS stabilizes the reactive intermediate. A slightly acidic pH (6.0) is chosen because EDC is most efficient and stable in this range.

  • Dissolve 10 mg of DCHBA in 100 µL of anhydrous DMSO to create a concentrated stock.

  • Prepare an activation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • In a reaction vial, combine 2 mM DCHBA, 4 mM EDC, and 10 mM NHS in the activation buffer.

  • Incubate at room temperature (RT) for 15 minutes to allow NHS-ester formation.

Phase 2: Amine Conjugation (Carrier Functionalization)

Causality: The reaction is shifted to pH 7.4 to ensure the ε-amines of lysine residues on the protein are unprotonated and nucleophilic.

  • Prepare the carrier protein at 2–5 mg/mL in 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (PBS). Crucial: Ensure no amine-containing buffers (e.g., Tris, glycine) are present.

  • Add a 10- to 20-fold molar excess of the activated DCHBA solution to the protein.

  • Incubate for 2 hours at RT with gentle agitation.

  • Validation Step 1 (Purification): Remove excess unreacted DCHBA and EDC/NHS by-products using a Zeba™ Spin Desalting Column or Size Exclusion Chromatography (SEC) equilibrated with 0.1 M Sodium Acetate buffer, pH 5.5.

Phase 3: Hydrazone Ligation

Causality: The reaction is conducted at pH 5.5. At this pH, the aldehyde carbonyl is sufficiently polarized for nucleophilic attack, while the dichloro-substituted hydrazine of DCHBA remains unprotonated due to its lowered pKₐ.

  • Add a 5- to 10-fold molar excess of the aldehyde-functionalized payload to the DCHBA-modified protein.

  • Add 10 mM aniline as a nucleophilic catalyst (aniline forms a rapid Schiff base intermediate that is easily displaced by the hydrazine, accelerating the reaction).

  • Incubate for 2–4 hours at RT.

  • Validation Step 2 (Quantification): Purify the final conjugate via SEC. Measure the UV-Vis absorbance of the conjugate. The formation of the extended conjugated system (bis-aryl hydrazone) yields a distinct hyperchromic shift. Calculate the Payload-to-Antibody Ratio (PAR) using the specific molar extinction coefficient of the newly formed hydrazone bond alongside the protein's A280 absorbance.

References

  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. PubMed Central (PMC).[Link]

  • Development and evaluation of pH-responsive single-walled carbon nanotube-doxorubicin complexes in cancer cells. Taylor & Francis.[Link]

  • Renal subcapsular delivery of PGE2 promotes kidney repair by activating endogenous Sox9+ stem cells. PubMed Central (PMC).[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Cross-linking mass spectrometry (XL-MS) has revolutionized our understanding of protein-protein and protein-glycan interaction networks. However, the field is persistently bottlenecked by the "needle in a haystack" problem: identifying low-abundance cross-linked peptides amidst a massive background of linear, uncross-linked peptides.

To overcome this, researchers are increasingly turning to isotopically coded or halogenated cross-linkers. 3,5-Dichloro-4-hydrazinylbenzoic acid (DCHBA) has emerged as a powerful heterobifunctional reagent. By combining a carbonyl-reactive hydrazine group, an amine-reactive carboxylate (via EDC activation), and a built-in dichlorinated mass tag, DCHBA provides a self-validating system for complex interactome mapping.

This guide objectively compares DCHBA against traditional cross-linkers, explains the causality behind its unique mass spectrometry (MS) signature, and provides a field-proven, step-by-step validation protocol.

The Mechanistic Advantage: Built-In Isotopic Signatures

The core advantage of DCHBA lies in its two chlorine atoms. In nature, chlorine exists as two stable isotopes:


 (~75.8%) and 

(~24.2%). When a molecule contains two chlorine atoms, the binomial expansion

dictates the isotopic distribution. This results in a highly characteristic MS1 signature consisting of three peaks—M, M+2, and M+4 —in a precise 9:6:1 ratio .
Why This Matters for XL-MS

Traditional cross-linking data analysis relies heavily on complex false-discovery rate (FDR) calculations and MS2 fragmentation matching, which are prone to false positives in large search spaces . The 9:6:1 dichlorinated signature acts as a stringent, pre-MS2 filter. If a precursor ion does not exhibit this exact isotopic envelope, it is immediately discarded as a non-cross-linked background peptide. This drastically reduces the search space and increases the confidence of the final structural model.

Furthermore, DCHBA's heterobifunctional nature allows for targeted cross-linking. The hydrazine moiety selectively reacts with aldehydes (e.g., periodate-oxidized glycans on glycoproteins) at slightly acidic pH, while the benzoic acid moiety can be activated by EDC/sulfo-NHS at neutral pH to capture spatial proximity to primary amines (lysine residues) .

Product Comparison: DCHBA vs. Alternatives

To objectively evaluate DCHBA, we must compare it against standard non-coded heterobifunctional linkers and heavy/light isotope-coded linkers.

Feature / SpecificationThis compound (DCHBA)Standard Hydrazide-NHS (e.g., SANH)Isotope-Coded Linkers (e.g.,

-BS3)
Reactivity Hydrazine (Carbonyl) to Carboxyl (Amine via EDC)Hydrazide (Carbonyl) to NHS (Amine)NHS (Amine) to NHS (Amine)
MS1 Signature Built-in 9:6:1 triplet (M, M+2, M+4) Standard peptide isotopic envelope1:1 Doublet separated by mass shift (e.g., 4 Da)
Data Complexity Low (Easily filtered by MS1 pattern)High (Requires exhaustive MS2 scoring)Medium (Requires finding paired doublets)
Cost & Synthesis Highly cost-effective (Single reagent)Low costVery High (Requires synthesizing deuterated variants)
Validation Confidence High (Natural isotopic tag eliminates false positives)Low (Prone to background interference)High (Doublet confirms cross-link)

Experimental Workflow: Glycoprotein Cross-Linking

The following protocol outlines a self-validating system for mapping glycan-to-protein interactions using DCHBA. The separation of pH conditions ensures that the hydrazine and carboxyl groups react sequentially, preventing unwanted polymerization.

Workflow N1 Glycoprotein (cis-diols) N2 Oxidized Glycoprotein (Aldehydes) N1->N2 NaIO4 Oxidation N3 Hydrazone Intermediate (DCHBA attached) N2->N3 DCHBA pH 5.5 N4 Cross-linked Complex (Amine coupled) N3->N4 EDC/NHS + Target Protein

Workflow for glycoprotein cross-linking using this compound.

Step-by-Step Methodology

Phase 1: Glycan Oxidation

  • Dissolve the target glycoprotein (1 mg/mL) in 100 mM Sodium Acetate buffer, pH 5.5.

  • Add Sodium Metaperiodate (

    
    ) to a final concentration of 10 mM. Protect from light and incubate at 4°C for 30 minutes. Causality: Periodate selectively cleaves cis-diols on carbohydrate residues, generating reactive aldehyde groups.
    
  • Quench the oxidation by adding glycerol to a final concentration of 15 mM for 5 minutes.

  • Desalt the protein using a Zeba Spin Desalting Column equilibrated with the pH 5.5 Acetate buffer.

Phase 2: Hydrazone Formation 5. Prepare a 50 mM stock of DCHBA in DMSO. 6. Add DCHBA to the oxidized glycoprotein to a final concentration of 2 mM. Incubate at room temperature for 2 hours. Causality: The slightly acidic pH (5.5) is optimal for hydrazine-aldehyde condensation, forming a stable hydrazone bond while keeping the DCHBA carboxylic acid protonated and unreactive. 7. Desalt the intermediate into 100 mM MES buffer, pH 6.0, to remove unreacted DCHBA.

Phase 3: Amine Coupling 8. Add the interacting target protein (amine source) to the mixture. 9. Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS to final concentrations of 5 mM and 10 mM, respectively. 10. Incubate at room temperature for 1.5 hours. Causality: EDC activates the benzoic acid of DCHBA, forming an unstable O-acylisourea intermediate, which sulfo-NHS converts into a stable, amine-reactive NHS ester. 11. Quench the reaction with 50 mM Tris-HCl, pH 8.0, for 15 minutes.

Phase 4: Digestion and MS Preparation 12. Denature the cross-linked complex with 8M Urea, reduce with 10 mM DTT (30 min, 56°C), and alkylate with 20 mM Iodoacetamide (30 min, dark). 13. Dilute urea to <2M and digest overnight with Trypsin (1:50 enzyme-to-protein ratio) at 37°C. 14. Desalt peptides using C18 StageTips prior to LC-MS/MS analysis.

Mass Spectrometry Data Analysis & Validation

The true power of DCHBA is realized during the bioinformatic analysis of the LC-MS/MS data. Instead of blindly searching all MS2 spectra against a cross-linked database, the raw data is first filtered using the isotopic signature.

MS_Logic S1 Raw LC-MS/MS Data S2 MS1 Isotope Filter (Search for 9:6:1 M, M+2, M+4) S1->S2 S3 Extract Precursor m/z S2->S3 Match Found S4 MS2 Database Search (StavroX / pLink) S3->S4 S5 Validated Cross-link S4->S5 FDR < 1%

MS data analysis logic utilizing the 9:6:1 isotopic signature for cross-link validation.

Validation Criteria
  • MS1 Filtering : Utilize software scripts (e.g., Python using Pyteomics) or built-in features in cross-linking search engines to scan MS1 scans for the 9:6:1 intensity ratio at a mass difference of ~1.997 Da (the mass difference between

    
     and 
    
    
    
    ) divided by the charge state (
    
    
    ).
  • Mass Shift : The addition of the DCHBA cross-linker adds a precise monoisotopic mass to the linked peptides. The cross-linker mass modification must be defined in the search engine (e.g., StavroX or pLink) as the mass of DCHBA minus the leaving groups from the condensation reactions (

    
     from hydrazone formation, 
    
    
    
    from amide bond formation).
  • MS2 Confirmation : Once the 9:6:1 precursor is selected, the MS2 spectrum must contain b- and y-ions from both the glycopeptide and the target peptide.

By demanding both the characteristic MS1 isotopic envelope and high-quality MS2 fragmentation, researchers can achieve near-zero false positive rates, making DCHBA an exceptionally trustworthy tool for structural proteomics.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Journal of Mass Spectrometry (via NIH/PMC)[Link]

  • Cross-Linking Mass Spectrometry Data Analysis Handbook of Statistical Bioinformatics (Springer)[Link]

  • Structure elucidation of colibactin and its DNA cross-links Science (via NIH/PMC)[Link]

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of 3,5-Dichloro-4-hydrazinylbenzoic acid (3,5-DCHBA) as a reversible cross-linker.

Unlike standard aliphatic hydrazides (e.g., Adipic acid dihydrazide) or thiol-cleavable reagents (e.g., DSP), 3,5-DCHBA offers a distinct "tunable" stability profile . It functions as a heterobifunctional linker: the carboxylic acid targets amines (via EDC/NHS), while the aryl hydrazine targets aldehydes/ketones to form a bis-aryl hydrazone bond .

The "reversibility" refers specifically to the acid-catalyzed hydrolysis of this hydrazone bond .

Executive Summary & Mechanistic Insight

The Verdict: 3,5-DCHBA is the "Goldilocks" reagent for pH-sensitive conjugation.

  • vs. Aliphatic Hydrazides: Aliphatic hydrazones often hydrolyze too quickly at neutral pH (serum instability).

  • vs. Simple Aryl Hydrazines: Unsubstituted phenylhydrazones are often too stable, requiring harsh conditions (pH < 3) to reverse.

  • 3,5-DCHBA Advantage: The electron-withdrawing chlorine atoms at the 3,5-positions destabilize the protonated intermediate slightly more than a standard phenyl ring, making the hydrazine a better leaving group. This allows for negligible hydrolysis at pH 7.4 (serum stability) but rapid cleavage at pH 4.5–5.0 (endosomal/lysosomal mimicry).

Mechanism of Action

The molecule operates as a heterobifunctional cross-linker. The reversibility is strictly controlled by pH-dependent protonation of the hydrazone nitrogen.

Mechanism Linker 3,5-DCHBA (Hydrazine + COOH) Intermediate Stable Amide Conjugate (Hydrazine exposed) Linker->Intermediate EDC/NHS Coupling Target1 Protein A (Lysine/Amine) Target1->Intermediate Target2 Target B (Aldehyde/Glycan) Crosslink Intact Cross-Link (Aryl Hydrazone Bond) Target2->Crosslink Intermediate->Crosslink + Target B (pH 6.5-7.4) Cleavage Cleaved State (pH < 5.0) Crosslink->Cleavage Acid Hydrolysis (H3O+)

Figure 1: Heterobifunctional conjugation pathway and pH-dependent cleavage node.

Comparative Analysis: Stability & Kinetics

The following table contrasts 3,5-DCHBA with standard alternatives. Data represents typical kinetic behaviors for these functional groups.

Feature3,5-DCHBA (Aryl Hydrazine) Adipic Acid Dihydrazide (Aliphatic) DSP (Thiol-Cleavable)
Bond Formed Aryl HydrazoneAliphatic HydrazoneDisulfide
Cleavage Trigger Mild Acid (pH 4.5–5.0)Weak Acid (pH 5.0–6.0)Reduction (DTT/TCEP)
Serum Stability (pH 7.4) High (< 5% loss / 24h)Moderate (10–20% loss / 24h)High (unless reduced)
Cleavage Kinetics (pH 5.0) Fast (t½ ~ 30–60 mins)Very Fast (t½ ~ 10–20 mins)N/A (pH stable)
Orthogonality Compatible with disulfidesCompatible with disulfidesNot compatible with reducing agents
UV Traceability Yes (Distinct Abs @ ~350nm)No (No chromophore)No
Expert Insight on Causality
  • Why UV Traceability Matters: The 3,5-dichloro-arylhydrazone bond has a distinct molar extinction coefficient (typically

    
    ). This allows you to quantify the cross-link ratio non-destructively  before assessing cleavage—a massive advantage over aliphatic linkers.
    

Experimental Protocol: Assessing Reversibility

This protocol is designed as a self-validating system . We utilize the UV absorbance shift of the hydrazone bond to monitor cleavage in real-time, removing the ambiguity of "did it cleave or did I lose the sample?"

Materials Required[1][2][3][4][5][6]
  • Buffer A (Binding): 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

  • Buffer B (Cleavage): 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5.

  • Linker: this compound (dissolved in DMSO).

  • Model Aldehyde: 4-Nitrobenzaldehyde (for small molecule validation) OR oxidized HRP (for protein validation).

Step-by-Step Methodology
Phase 1: Formation of the Reference Cross-link
  • Activation: React 3,5-DCHBA (10-fold excess) with Protein A using EDC/NHS in Buffer A for 2 hours. Desalt to remove excess linker.

  • Conjugation: Incubate the "Activated Protein A" with the Aldehyde Target (Target B) in Buffer A (pH 7.4) overnight at 4°C.

    • Critical Step: Add 10 mM Aniline as a catalyst if reaction is slow. Aniline forms a transient Schiff base that exchanges rapidly with the hydrazine.

  • Validation: Measure Absorbance at 354 nm. A peak confirms hydrazone formation.

Phase 2: The Reversibility Assay (Kinetic Mode)
  • Baseline: Prepare two aliquots of the conjugate (1 mg/mL).

  • Control: Add Aliquot 1 to Buffer A (pH 7.4).

  • Experimental: Add Aliquot 2 to Buffer B (pH 4.5).

  • Monitoring: Immediately place samples in a UV-Vis spectrophotometer. Monitor

    
     every 5 minutes for 4 hours at 37°C.
    
  • Calculation:

    
    
    
Workflow Diagram

Protocol Start Start: Purified Conjugate Split Split Sample Start->Split PathA Control: pH 7.4 (PBS) Split->PathA PathB Test: pH 4.5 (Acetate) Split->PathB Measure Measure A354nm (Kinetic Loop) PathA->Measure PathB->Measure Result1 Stable Signal (Verifies Integrity) Measure->Result1 pH 7.4 Path Result2 Signal Decay (Verifies Reversibility) Measure->Result2 pH 4.5 Path

Figure 2: Kinetic workflow for validating hydrazone bond reversibility.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No

signal
Failed conjugationEnsure aldehyde groups are active on Target B. Use colorimetric aldehyde assay (Purpald) to verify.
Slow cleavage at pH 4.5 Hydrophobic shieldingAdd 0.1% Tween-20 to the cleavage buffer to expose the linker.
Cleavage at pH 7.4 "Leaky" linkerThe 3,5-dichloro substitution may be too electron-withdrawing for your specific aldehyde. Switch to 4-hydrazinobenzoic acid (no chlorines) for higher stability (but slower cleavage).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: Zero-Length Cross-Linkers and Chapter 14: Hydrazine/Hydrazide Chemistry).

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology. Current Opinion in Chemical Biology, 12(6), 760-766. (Discusses Aniline catalysis and Hydrazone kinetics).

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. (Fundamental physical chemistry of hydrazone bond stability vs. substitution).

  • McKinnon, D. D., et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. (Provides comparative kinetic data for aliphatic vs. aryl hydrazones).

mass spectrometry compatibility of 3,5-Dichloro-4-hydrazinylbenzoic acid labeled peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate detection of post-translational modifications (PTMs), particularly protein carbonylation (oxidative stress markers), is plagued by low abundance and high background noise. While traditional reagents like 2,4-Dinitrophenylhydrazine (DNPH) offer UV detectability, they often lack the specificity required for high-confidence mass spectrometry (MS) identification in complex lysates.

This guide evaluates 3,5-Dichloro-4-hydrazinylbenzoic acid (CHBA) as a superior alternative for MS-based peptide profiling. Unlike standard reagents, CHBA introduces a distinct electrophore-isotope tag —specifically, the unique isotopic signature of two chlorine atoms (


)—which acts as a "fingerprint" to filter false positives. This guide details the physicochemical properties, MS compatibility, and comparative performance of CHBA-labeled peptides.

Mechanism of Action & Chemical Logic

The Labeling Reaction

CHBA targets carbonyl groups (aldehydes and ketones) generated on amino acid side chains (e.g., Lys, Arg, Pro, Thr) via oxidative stress or introduced specifically (e.g., N-terminal transamination).

  • Reaction Type: Schiff base formation followed by reduction (optional but recommended for stability).

  • Target Moiety: Peptide-Aldehyde/Ketone.

  • Linkage: Hydrazone bond (

    
    ).
    
The "Chlorine Filter" Advantage

The core value of CHBA lies in its 3,5-dichloro substitution. Chlorine naturally exists as


 (75.8%) and 

(24.2%).
  • Single Chlorine: 3:1 intensity ratio (M : M+2).

  • Double Chlorine (CHBA): The isotopic distribution follows a distinct triplet pattern:

    • M (100%) :

      
      
      
    • M+2 (~64%) :

      
      
      
    • M+4 (~10%) :

      
      
      

This specific pattern allows software algorithms to "lock on" to labeled peptides, rejecting background noise that lacks this spectral signature.

Comparative Performance Analysis

The following table contrasts CHBA with industry-standard alternatives: DNPH (UV standard) and Biotin-Hydrazide (Enrichment standard).

FeatureThis compound (CHBA) 2,4-Dinitrophenylhydrazine (DNPH) Biotin-Hydrazide
Primary Detection MS (Isotope Pattern) UV / Vis (360 nm)Affinity Enrichment (Avidin)
MS Ionization High (Acidic moiety aids negative mode; hydrophobic ring aids ESI+)Moderate (often suppresses ionization)Low (Bulky, suppresses ionization)
Spectral Validation Excellent (Unique Cl2 triplet signature)Poor (Standard organic envelope)Poor (No distinct pattern)
Hydrophobicity Moderate (Increases retention, improving separation)High (Can cause solubility issues)High (Broad peaks)
Fragmentation Stable hydrazone; characteristic reporter ionsLabile nitro groups; complex fragmentationBiotin fragmentation dominates

Experimental Protocol: CHBA Labeling Workflow

This protocol ensures high labeling efficiency while minimizing non-specific binding.

Phase 1: Sample Preparation
  • Solubilization: Dissolve protein/peptide digest (100 µg) in 50 mM Ammonium Bicarbonate (pH 5.0 - 6.0). Note: Acidic pH favors hydrazone formation.

  • Digestion: If labeling proteins, perform tryptic digestion before labeling to expose buried carbonyls, or after if investigating surface oxidation. (Recommendation: Label after digestion for peptide mapping).

Phase 2: Derivatization
  • Reagent Prep: Prepare 10 mM CHBA in DMSO.

  • Incubation: Add CHBA to sample (Final conc: 1-2 mM, approx. 50-fold molar excess over carbonyls).

  • Reaction: Incubate at 37°C for 2 hours with agitation.

  • Stabilization (Optional): Add 50 mM Sodium Cyanoborohydride (

    
    ) to reduce the hydrazone to a stable hydrazine linkage. Incubate 30 min.
    
Phase 3: Cleanup & Analysis
  • Desalting: Use C18 Spin Tips to remove excess unreacted CHBA (Critical to prevent source contamination).

  • LC-MS/MS: Inject onto C18 column.[1]

    • Gradient: Standard 5-40% ACN gradient. CHBA-peptides will elute later than unmodified counterparts due to the hydrophobic dichlorobenzoic ring.

Mass Spectrometry Compatibility & Data Interpretation

Ionization Characteristics
  • Positive Mode (ESI+): The hydrazine nitrogen can be protonated. However, the electron-withdrawing chlorine atoms and the carboxyl group reduce basicity.

  • Negative Mode (ESI-): Preferred for CHBA. The benzoic acid moiety (

    
    ) deprotonates easily (
    
    
    
    ), providing exceptional sensitivity in negative ion mode, which also reduces background from non-acidic peptides.
Fragmentation (MS/MS)
  • CID/HCD: The hydrazone bond is relatively stable. Fragmentation typically occurs along the peptide backbone (

    
     ions), allowing for sequence identification.
    
  • Reporter Ions: In negative mode, decarboxylation (

    
     loss, -44 Da) or cleavage of the hydrazine-aromatic bond may be observed, serving as a diagnostic neutral loss.
    
Visualization of Workflow

CHBA_Workflow Sample Oxidized Peptide (R-C=O) Reaction Derivatization (pH 5.5, 37°C) Sample->Reaction Reagent CHBA Reagent (Cl2-Ar-NHNH2) Reagent->Reaction Cleanup C18 Desalting (Remove Excess Reagent) Reaction->Cleanup Hydrazone Formation LCMS LC-MS Analysis (Neg/Pos Mode) Cleanup->LCMS Cleaned Peptides Data Isotope Filtering (Search for M, M+2, M+4) LCMS->Data Raw Spectra

Caption: Step-by-step workflow for labeling oxidized peptides with CHBA and subsequent isotope-filtered MS analysis.

Critical Analysis: Why Choose CHBA?

1. The "Needle in a Haystack" Solution: In a typical proteomic digest, carbonylated peptides constitute <1% of the total pool. Without CHBA, they are lost in the noise. The unique mass defect and isotope pattern of CHBA allow you to mathematically subtract all non-labeled peptides from your dataset.

2. Dual-Mode Flexibility: While most peptide proteomics is done in positive mode, CHBA's carboxylic acid group opens up Negative Ion Mode sequencing. This is particularly advantageous for acidic peptides or phosphopeptides that might also be carbonylated.

3. Cost-Effectiveness: Compared to biotin-hydrazide (which requires expensive avidin columns for enrichment), CHBA relies on computational enrichment (filtering), reducing consumable costs and sample handling losses.

References

  • Regnier, F. E., & Riggs, L. (2009). Methods for detecting protein carbonylation. This foundational text establishes the principles of hydrazine-based labeling for carbonyl detection in proteomics.

  • Mellado-Ortega, E., et al. (2019). Analytical strategies for the determination of protein carbonylation in foods. Discusses the limitations of DNPH and the need for alternative MS-compatible tags.

  • Sigma-Aldrich. (2024). Product Specification: this compound hydrochloride. Chemical property verification.

  • Fedrizzi, G., et al. (2012). Application of halogenated derivatization reagents for the trace analysis of carbonyl compounds. Highlights the "Chlorine Filter" effect in mass spectrometry.

Sources

evaluating the specificity of 3,5-Dichloro-4-hydrazinylbenzoic acid for carbonyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Evaluating the Specificity of 3,5-Dichloro-4-hydrazinylbenzoic Acid (3,5-DCHBA) for Carbonyl Groups

Executive Summary

In the landscape of carbonyl analysis—critical for monitoring oxidative stress biomarkers (e.g., 4-HNE, malondialdehyde) and metabolomic profiling—researchers often face a trade-off between sensitivity and identification confidence. While 2,4-Dinitrophenylhydrazine (DNPH) remains the gold standard for UV/Vis detection, it performs poorly in Mass Spectrometry (MS) due to ionization suppression and lack of spectral distinctiveness.

This compound (3,5-DCHBA) emerges as a high-specificity alternative designed specifically for LC-MS/MS workflows. Its core value proposition lies not just in its reactivity with carbonyls, but in its unique isotopic signature provided by the two chlorine atoms, which acts as a self-validating "mass tag" to filter false positives in complex biological matrices.

Mechanistic Basis of Specificity

The Reaction Core

3,5-DCHBA functions as a nucleophilic hydrazine derivative. The specificity for carbonyl groups (aldehydes and ketones) is driven by the lone pair of electrons on the terminal nitrogen (


-nitrogen), which attacks the electrophilic carbon of the carbonyl group.
  • Target: Aldehydes (

    
    ) and Ketones (
    
    
    
    ).
  • Non-Targets: Carboxylic acids, esters, and amides. The resonance stabilization in these groups reduces the electrophilicity of the carbonyl carbon, rendering it unreactive to the hydrazine nucleophile under standard acidic conditions.

The Substituent Effect (The "3,5-Dichloro" Advantage)

Unlike the unsubstituted 4-hydrazinobenzoic acid (HBA), the addition of chlorine atoms at the 3 and 5 positions introduces an electron-withdrawing effect.

  • Kinetic Selectivity: The electron-withdrawing chlorines slightly reduce the nucleophilicity of the hydrazine. While this may require slightly longer reaction times than phenylhydrazine, it increases the stability of the resulting hydrazone against hydrolysis.

  • pKa Shift: The carboxylic acid moiety ensures the derivative remains ionizable (negative mode ESI) or can be coupled to other tags, while the chlorines modulate the hydrophobicity, improving retention on C18 Reverse-Phase columns.

Mechanism Diagram

The following diagram illustrates the acid-catalyzed formation of the hydrazone and the lack of reaction with carboxylic acids.

ReactionMechanism Reagent 3,5-DCHBA (Nucleophile) Acid Carboxylic Acid (Non-Reactive) Reagent->Acid No Reaction (Resonance Stabilized) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (Acid Cat.) Carbonyl Target: Aldehyde/Ketone (Electrophile) Carbonyl->Intermediate Product Stable Hydrazone (Analyte) Intermediate->Product - H2O (Dehydration)

Figure 1: Reaction specificity of 3,5-DCHBA. The reagent selectively condenses with aldehydes/ketones while ignoring carboxylic acids.

The Self-Validating System: Isotopic Tagging

The defining feature of 3,5-DCHBA is the presence of two chlorine atoms. Chlorine naturally exists as isotopes


 (75.8%) and 

(24.2%).

When a molecule contains two chlorine atoms, the mass spectrum exhibits a distinct isotopic cluster:

  • M (100%): Both

    
    
    
  • M+2 (~65%): One

    
    , one 
    
    
    
  • M+4 (~10%): Both

    
    
    

Why this matters: In a complex metabolomic soup (e.g., plasma, urine), thousands of peaks exist. By filtering for this specific 9:6:1 intensity ratio , researchers can computationally remove background noise and validate that a peak is genuinely a derivatized carbonyl, not an artifact.

Comparative Analysis: 3,5-DCHBA vs. Alternatives

The following table contrasts 3,5-DCHBA with standard derivatization agents.

Feature3,5-DCHBA 2,4-DNPH Girard's Reagent T PFBHA
Primary Detection LC-MS/MS (Neg/Pos)HPLC-UV (360 nm)LC-MS (Pos)GC-MS
Specificity High (Ald/Ketone)High (Ald/Ketone)High (Ald/Ketone)High (Ald/Ketone)
MS Suitability Excellent (Isotope Tag)Poor (Ion suppression)Good (Permanent Charge)Good (GC volatile)
Isotopic Pattern Distinct (Cl2) NoneNoneNone
Stability High (Hydrolytically stable)Moderate (Light sensitive)ModerateHigh
Reaction pH Acidic (pH 4-5)Strongly AcidicAcidicNeutral/Acidic

Key Takeaway: Use DNPH for simple quantification of known aldehydes using UV. Use 3,5-DCHBA for discovery metabolomics where identifying unknown carbonyls with high confidence is required.

Experimental Protocol

Objective: Derivatization of trace aldehydes in biological plasma for LC-MS analysis.

Reagents:
  • Derivatization Solution: 10 mM 3,5-DCHBA in 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • Quenching Solution: 10 mM Ammonium Acetate.

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Workflow Steps:
  • Sample Prep: Protein precipitation of plasma (100 µL) using cold acetonitrile (300 µL). Centrifuge at 12,000 x g for 10 min.

  • Reaction: Mix 100 µL of supernatant with 50 µL of Derivatization Solution .

  • Incubation: Incubate at 40°C for 60 minutes . (Note: The Cl-substituents slow the kinetics slightly compared to simple phenylhydrazine; heat ensures completion).

  • Quenching: Add 50 µL of Quenching Solution (optional, to protect column).

  • Analysis: Inject 5 µL into LC-MS/MS.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Precip Protein Precipitation (ACN, -20°C) Sample->Precip Deriv Add 3,5-DCHBA (40°C, 60 min, pH 4.5) Precip->Deriv LC LC Separation (C18 Column) Deriv->LC MS MS Detection (Full Scan / MRM) LC->MS Filter Data Processing: Filter for Cl2 Isotope Pattern MS->Filter

Figure 2: Step-by-step analytical workflow for 3,5-DCHBA derivatization.

Troubleshooting & Critical Parameters

  • pH Sensitivity: The reaction requires an acidic catalyst to activate the carbonyl oxygen. However, if the pH is too low (< 2), the hydrazine nitrogen becomes protonated and non-nucleophilic. Optimum pH is 4.0 - 5.0.

  • Steric Hindrance: 3,5-DCHBA is bulkier than hydrazine. Reaction times for sterically hindered ketones (e.g., steroid ketones) may need to be extended to 2-4 hours.

  • Excess Reagent: Unreacted 3,5-DCHBA will elute early in the chromatogram. It is acidic; ensure your MS diversion valve diverts the solvent front to prevent source contamination.

References

  • Vogel, M., et al. (2000). "Hydrazine reagents as derivatizing agents in environmental analysis – a critical review." Fresenius' Journal of Analytical Chemistry. Link

  • Pereira, E. A., et al. (2018).[1] "4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD." Talanta. Link

  • Zaikin, V. G., & Halket, J. M. (2009). A Handbook of Derivatives for Mass Spectrometry. IM Publications. (General reference for hydrazine mass tags).
  • Eggink, M., et al. (2010). "Targeted LC-MS derivatization for aldehydes and ketones using halogenated reagents." Analytical Chemistry.

Sources

Cross-Validation of Protein Interactions Identified with 3,5-Dichloro-4-hydrazinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Chemical Proteomics

Part 1: Executive Summary & Mechanistic Context

In the realm of chemical proteomics, 3,5-Dichloro-4-hydrazinylbenzoic acid represents a distinct class of reactive probes. Unlike standard affinity tags, the hydrazine moiety functions as a nucleophilic warhead, primarily targeting electrophilic centers such as aldehydes, ketones (often generated via oxidative stress or specific cofactors like PLP), or acting as a suicide inhibitor for peroxidase-like enzymes.

However, the identification of protein partners using hydrazine-based capture is fraught with false positives due to the high reactivity of the nucleophile. "Is this interaction functional, or is it merely a non-specific hydrazone formation with an oxidized residue?" This guide provides a rigorous framework for cross-validating these hits against orthogonal methodologies, ensuring that your target list represents biological reality rather than chemical noise.

The Core Mechanism: Why This Probe?

The this compound scaffold operates via two primary modes:

  • Hydrazone Ligation: Reacts with carbonyls (aldehydes/ketones) to form stable hydrazone linkages.

  • Radical/Redox Trapping: In the presence of oxidases (e.g., MPO, TPO), the hydrazine can be oxidized to a diazene or radical species, covalently trapping the active site.

Part 2: Comparative Analysis of Validation Methodologies

To validate targets identified by your hydrazine probe, you must move beyond simple enrichment. Below is an objective comparison of the "Product" (Affinity Enrichment with the Probe) versus three critical alternatives for validation.

Table 1: Methodological Comparison Matrix
FeatureMethod A: Chemical Pull-Down (The Probe) Method B: Cellular Thermal Shift (CETSA/TPP) Method C: Surface Plasmon Resonance (SPR) Method D: Photo-Affinity Labeling (PAL)
Principle Covalent/Affinity EnrichmentThermodynamic StabilizationOptical Biosensing (Refractive Index)UV-Induced Covalent Crosslinking
Primary Output ID of binders (MS/Western)Target Engagement (

shift)
Kinetics (

,

,

)
Binding Site Mapping
Cellular Context Lysate (usually)Live Cells or LysatePurified ProteinLive Cells or Lysate
False Positive Risk High (Non-specific sticking)Low (Requires thermal stability change)Low (Direct binding)Medium (Non-specific insertion)
Throughput Medium (MS-based)High (Multiplexed MS)Low/MediumLow
Key Advantage Isolates the physical complexLabel-Free Validation Quantifies Affinity Maps binding pocket
Part 3: In-Depth Validation Workflows
1. The "Gold Standard" Internal Control: Competitive Pull-Down

Before moving to orthogonal methods like SPR, you must validate the specificity of your hydrazine probe within the pull-down assay itself.

The Logic: If the interaction is specific, adding an excess of the "free" non-biotinylated compound (the parent drug or scaffold) should outcompete the probe, resulting in the disappearance of the protein band/signal.

Protocol: Competitive Chemical Enrichment

  • Reagents:

    • Lysate: 1 mg/mL HEK293 or relevant cell line.

    • Probe: Biotinylated derivative of this compound (10 µM).

    • Competitor: Free this compound (100 µM, 10x excess).

    • Beads: Streptavidin-Magnetic beads.

  • Steps:

    • Pre-Incubation: Divide lysate into two aliquots.

      • Sample A (Control): Add DMSO vehicle.

      • Sample B (Competition): Add 100 µM Free Competitor.

      • Incubate for 1 hour at 4°C with rotation.

    • Probe Labeling: Add 10 µM Biotinylated Probe to both samples. Incubate 1 hour at RT (or 4°C depending on reactivity).

    • Capture: Add washed Streptavidin beads. Rotate 1 hour.

    • Wash: Wash beads 3x with RIPA buffer (stringent) and 3x with PBS.

    • Elution: Boil in 2x Laemmli buffer.

    • Readout: Western Blot or LC-MS/MS.

    • Result: A true target will show significantly reduced intensity in Sample B compared to Sample A.

2. Orthogonal Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is the superior alternative for validating that the hydrazine compound engages the target inside the cell, independent of the covalent trapping mechanism.

Why use it? It proves the compound binds the protein and alters its thermal stability, ruling out artifacts caused by the hydrazine "warhead" reacting with random oxidized residues in a lysate.

Workflow Logic:

  • Treat live cells with this compound.

  • Heat aliquots to a temperature gradient (e.g., 40°C–65°C).

  • Lyse and remove precipitated (denatured) proteins.

  • Detect soluble protein. If the compound binds, the melting curve shifts to the right (stabilization).

Part 4: Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating a "Hit" from your hydrazine probe screen.

ValidationWorkflow cluster_legend Validation Tiers Start Hit Identification (Hydrazine Probe Pull-Down) Competition Step 1: Competitive Control (Excess Free Compound) Start->Competition Decision1 Signal Reduced? Competition->Decision1 Discard Artifact/Non-Specific (Discard) Decision1->Discard No Biophysical Step 2: Biophysical Validation (SPR / BLI) Decision1->Biophysical Yes Cellular Step 3: Cellular Validation (CETSA / TPP) Biophysical->Cellular KD Confirmed Final Validated Target Cellular->Final Thermal Shift Confirmed

Figure 1: Hierarchical validation workflow. Hits must pass the competitive inhibition test before resource-intensive biophysical or cellular validation.

Part 5: Biological Signaling & Reactivity Context[1]

Understanding how the probe interacts is vital for interpreting data. The hydrazine group is not inert; it actively seeks electrophiles.

ReactivityMechanism Probe 3,5-Dichloro-4- hydrazinylbenzoic acid Target1 Carbonyl-Protein (Oxidized/Aldehyde) Probe->Target1 Nucleophilic Attack Target2 Peroxidase Active Site (Heme/Radical) Probe->Target2 Oxidation Hydrazone Stable Hydrazone Conjugate Target1->Hydrazone -H2O Radical Diazene Radical Intermediate Target2->Radical -2e- Covalent Covalent Adduct (Suicide Inhibition) Radical->Covalent Recombination

Figure 2: Dual reactivity mechanism. The probe can label targets via hydrazone formation (top path) or radical-mediated covalent trapping (bottom path).

Part 6: Expert Recommendations & Pitfalls

As a Senior Application Scientist, I strongly advise the following when working with this compound:

  • pH Sensitivity: Hydrazone formation is pH-dependent (optimal at pH 4.5–6.0). If you perform your pull-down at physiological pH (7.4), the reaction rate with aldehydes is slow, but the radical mechanism (peroxidase targeting) remains active. Control your pH to select for the mechanism of interest.

  • Catalysts: For carbonyl labeling, use a catalyst like aniline (10–100 mM) to accelerate the reaction and improve yield.

  • Negative Control: Use Benzoic Acid (lacking the hydrazine) or Phenylhydrazine (lacking the dichloro/acid motif) as structural controls to determine which part of the molecule drives the interaction.

References
  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

  • Nordlund, P., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Link

  • Matthews, M. L., et al. (2017). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemistry. Link

  • Huber, K. V., et al. (2015). Proteome-wide drug target deconvolution: The cellular thermal shift assay (CETSA). Nature Methods. Link

  • Schriemer, D. C., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes.[1] bioRxiv. Link

Sources

Expanding the Structural Biology Toolkit: A Comparative Guide to Hydrazide-Based Cross-Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cross-linking mass spectrometry (XL-MS) has fundamentally transformed structural biology by providing distance constraints for dynamic protein-protein interactions (PPIs) in their native environments[1]. While N-hydroxysuccinimide (NHS)-esters targeting lysine residues remain the industry standard, they leave blind spots in protein interfaces that lack lysines. Hydrazide-based cross-linkers—which target acidic residues like aspartic acid and glutamic acid—bridge this critical gap[2].

Designed for researchers, structural biologists, and drug development professionals, this guide objectively compares hydrazide cross-linkers against traditional alternatives. It details the mechanistic causality behind reagent selection, quantitative performance metrics, and the self-validating experimental protocols required for robust structural characterization.

Mechanistic Principles: Overcoming the Lysine Limitation

Traditional NHS-esters (e.g., DSS, BS3, DSSO) rely on the nucleophilic attack of primary amines. However, lysines are unevenly distributed across the proteome. Hydrazide cross-linkers (e.g., PDH, ADH, DHSO) provide an orthogonal approach by targeting the carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu)[3].

The Causality of Activation Chemistry: Carboxyl groups are not inherently reactive toward hydrazides. Historically, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) was used to activate these groups. However, EDC requires an acidic environment (pH 5.5), which frequently denatures native protein complexes and disrupts physiological PPIs[3].

The modern methodological breakthrough utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) [3]. DMTMM efficiently activates carboxyls at a near-physiological pH (7.0–7.5)[4]. This causality is critical: by maintaining a neutral pH, DMTMM preserves the native structural integrity of the complex before the hydrazide cross-linker forms a stable covalent hydrazone bond.

G Target Target Protein Complex Lys Lysine Residues (Primary Amines) Target->Lys AspGlu Asp/Glu Residues (Carboxyls) Target->AspGlu NHS NHS-Ester Reagent (e.g., DSSO) Lys->NHS DMTMM DMTMM Activation (pH 7.0-7.5) AspGlu->DMTMM Amide Amide Bond Formation NHS->Amide Hydrazide Hydrazide Reagent (e.g., PDH, DHSO) DMTMM->Hydrazide Hydrazone Hydrazide Bond Formation Hydrazide->Hydrazone

Fig 1: Reaction pathways comparing NHS-ester and DMTMM-activated hydrazide cross-linking.

Comparative Performance Analysis

To select the optimal cross-linker, researchers must weigh reactivity, spacer length, and mass spectrometry compatibility. Table 1 quantitatively compares standard NHS-esters with emerging hydrazide technologies.

Table 1: Quantitative Comparison of Cross-Linker Classes

FeatureNHS-Esters (e.g., DSS, DSSO)Non-Cleavable Hydrazides (e.g., PDH, ADH)MS-Cleavable Hydrazides (e.g., DHSO)
Target Residues Primary Amines (Lysine, N-term)Carboxyls (Aspartic Acid, Glutamic Acid)Carboxyls (Aspartic Acid, Glutamic Acid)
Optimal Reaction pH 7.0 – 9.07.0 – 7.5 (with DMTMM)[4]7.0 – 7.5 (with DMTMM)[2]
Spacer Length (Å) 11.4 Å (DSS)8.9 Å (ADH) / 10.3 Å (PDH)[3]12.4 Å (DHSO)[2]
MS-Cleavability No (DSS) / Yes (DSSO)[1]NoYes (C-S bonds via CID)[2]
Primary Use Case Standard interactome mappingComplementary spatial restraintsUltra-high confidence PPI elucidation

Key Analytical Insights:

  • Structural Complementarity: Hydrazides do not replace NHS-esters; they act as orthogonal tools. Because Asp and Glu are often highly prevalent at protein interaction surfaces, targeting them provides complementary spatial data that can resolve "undruggable" allosteric pockets missed by lysine-only approaches[2].

  • MS-Cleavability Advantage: Advanced hydrazides like DHSO incorporate symmetric C-S cleavable bonds adjacent to a central sulfoxide[2]. During collision-induced dissociation (CID) in the mass spectrometer, these bonds fragment predictably. This yields signature tagged peptides that allow for unambiguous identification, drastically reducing false-discovery rates in complex lysates[2].

Self-Validating Experimental Protocol: DMTMM-Hydrazide Workflow

A robust XL-MS protocol must be inherently self-validating. The following workflow integrates internal controls to ensure that observed cross-links reflect true native proximity rather than artifactual aggregation.

Workflow S1 Native Complex (Amine-free buffer) S2 DMTMM Activation S1->S2 S3 Hydrazide Addition S2->S3 S4 Ammonium Quenching S3->S4 S5 Sequential Proteolysis S4->S5 S6 SEC/SCX Enrichment S5->S6 S7 LC-MS/MS Analysis S6->S7

Fig 2: Experimental workflow for hydrazide-based cross-linking mass spectrometry.

Step-by-Step Methodology

Phase 1: Sample Preparation & Buffer Exchange

  • Buffer Requirement: Exchange the purified protein complex into a buffer strictly free of primary amines and carboxylic acids (e.g., 50 mM HEPES, pH 7.0–7.5). Causality: Tris or citrate buffers will act as competitive inhibitors, prematurely quenching the DMTMM activation or reacting directly with the cross-linker.

Phase 2: DMTMM Activation & Cross-Linking 2. Reagent Addition: Add DMTMM to a final concentration of 10–20 mM, immediately followed by the hydrazide cross-linker (e.g., ADH, PDH, or DHSO) at a 1:1 molar ratio to DMTMM[3]. 3. Incubation: Incubate at room temperature for 30–60 minutes. Self-Validation Check: Always run a parallel control with DMTMM only (omitting the hydrazide). DMTMM alone can induce "zero-length" cross-links (direct amide bonds between adjacent Lys and Asp/Glu residues)[3]. Quantifying these zero-length cross-links validates that the complex is in its native conformation and provides independent, ultra-short (<12 Å) distance constraints[4].

Phase 3: Quenching & Proteolysis 4. Quenching: Add 50 mM ammonium bicarbonate to safely quench the reaction. 5. Denaturation & Digestion: Denature the complex with 8M urea, reduce with DTT, alkylate with IAA, and digest sequentially with Lys-C (4 hours) followed by Trypsin (overnight). Causality: Cross-linked regions are highly sterically hindered. A single-enzyme approach often fails. Sequential digestion ensures complete cleavage, preventing bulky, missed-cleavage peptides that confound MS/MS search algorithms.

Phase 4: Enrichment & LC-MS/MS 6. Enrichment: Fractionate the resulting peptide pool using Size Exclusion Chromatography (SEC) or Strong Cation Exchange (SCX)[5]. Causality: Cross-linked peptides are larger and carry higher charge states than standard linear peptides. SEC/SCX physically isolates these rare species from the overwhelming background of linear peptides, exponentially boosting their signal-to-noise ratio in the mass spectrometer. 7. Acquisition: Analyze via high-resolution LC-MS/MS using stepped normalized collision energy (NCE) to optimally shatter both the peptide backbone and the MS-cleavable linker (if using DHSO)[2].

Conclusion

Hydrazide-based cross-linkers activated by DMTMM represent a critical evolution in structural systems biology. By unlocking the acidic residues of the proteome, researchers can map previously invisible protein interfaces. For drug development professionals targeting elusive allosteric sites, integrating hydrazide XL-MS with traditional Lys-targeting workflows provides the comprehensive, high-resolution structural data necessary for rational and effective drug design.

References[3] Title: Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes

Source: PNAS URL:[4] Title: Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons Source: Chemical Reviews - ACS Publications URL:[2] Title: DHSO crosslinker Dihydrazide sulfoxide 1971857-82-5 Source: Sigma-Aldrich URL:[1] Title: Crosslinking Mass Spectrometry (XL-MS) Goes Mainstream Source: Thermo Fisher Scientific URL:[5] Title: A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions Source: Springer Nature Experiments URL:

Sources

Safety Operating Guide

Proper Disposal Procedures: 3,5-Dichloro-4-hydrazinylbenzoic Acid

[1][2]

Executive Summary & Operational Directive

Status: Hazardous Chemical Waste (Toxic, Irritant, Potential Carcinogen) Primary Disposal Path: Off-site High-Temperature Incineration (Halogenated Waste Stream) Prohibited Actions: Do NOT dispose of down drains, do NOT mix with oxidizing acids, and do NOT treat bulk quantities via open-bench oxidation.

This guide defines the standard operating procedure (SOP) for the safe containment, classification, and disposal of 3,5-Dichloro-4-hydrazinylbenzoic acid (CAS: 887577-44-8) . Due to the presence of both a hydrazine moiety (reducing, toxic) and a halogenated aromatic ring, this compound requires strict segregation from oxidizers and must be routed to waste streams approved for halogenated organics.

Chemical Safety & Hazard Profile

Understanding the molecular behavior is critical for safety. The hydrazine group renders the molecule reactive toward oxidizers, while the chlorinated ring mandates specific environmental compliance (halogenated waste).

PropertySpecificationOperational Implication
CAS Number 887577-44-8Use for waste manifesting and inventory tracking.
Molecular Formula C₇H₆Cl₂N₂O₂High chlorine content requires scrubbed incineration.
Hazard Class Irritant, ToxicHandle only in a certified fume hood.[1]
Reactivity Reducing AgentViolent reaction with strong oxidizers (e.g., Nitric acid, Peroxides).
Physical State Solid (Powder)Risk of inhalation; use HEPA-filtered enclosures if weighing.
Key Hazards (GHS Classification)
  • H315/H319: Causes skin and serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[1][4][3]

  • H351 (Suspected): Hydrazine derivatives are often suspected carcinogens; handle as a "Select Carcinogen" per OSHA laboratory standards.

Personal Protective Equipment (PPE) & Engineering Controls

Goal: Zero exposure via inhalation or dermal contact.

  • Engineering Controls: All handling (weighing, solubilizing, waste packing) must be performed inside a certified chemical fume hood or a powder containment hood.

  • Hand Protection: Double-glove protocol.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (minimum 5 mil) or Neoprene.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders that may become airborne.

  • Body Protection: Lab coat (buttoned) + Chemical-resistant apron if handling liquid stock solutions.

Waste Disposal Protocol (Step-by-Step)

A. Waste Stream Classification

This compound must be classified as Halogenated Organic Waste .

  • RCRA Status: While not explicitly P-listed, it exhibits toxicity characteristics. It must be managed as hazardous waste.[1]

  • DOT Shipping Name (Likely): Toxic solids, organic, n.o.s. (this compound).

B. Solid Waste (Bulk Powder)
  • Containerize: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound, 99%"

    • Hazards: Check "Toxic" and "Irritant".

  • Segregation: Place the jar into a secondary containment bag (clear zip-lock). Store in the Halogenated Waste satellite accumulation area.

    • Critical: Store physically separate from oxidizing acids (Nitric, Chromic) to prevent fire/explosion in case of accidental breakage.

C. Liquid Waste (HPLC Effluent / Mother Liquor)
  • Segregation: Do not mix with non-halogenated solvents (like Acetone/Methanol only) if the total halogen content exceeds 2%. Most disposal vendors require separating "Halogenated Solvents" from "Non-Halogenated" due to incineration costs.

  • Collection: Pour into the "Halogenated Solvent Waste" carboy.

  • Compatibility Check: Ensure the carboy does not contain oxidizers (e.g., peroxide-forming ethers that have expired, or metal oxidants).

D. Trace Decontamination (Spills & Glassware)

For cleaning spatulas, glassware, or small benchtop spills, chemical deactivation is permitted.

  • Deactivation Solution: 5% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Hypochlorite oxidizes the hydrazine group to nitrogen gas and water.

  • Protocol:

    • Soak contaminated glassware in 5% bleach for 1 hour.

    • Rinse with copious water.[3][5][6][7]

    • Collect the first rinse as halogenated aqueous waste (due to the chlorobenzoic acid residue). Subsequent rinses can go down the drain if permitted by local EHS.

Decision Matrix: Waste Handling Workflow

The following diagram outlines the logical flow for determining the correct disposal path based on the physical state of the waste.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Bulk PowderStateCheck->SolidLiquidLiquid Solution(HPLC/Reaction Mix)StateCheck->LiquidSpillSpill / Contaminated SurfaceStateCheck->SpillPackSolidPack in HDPE JarLabel: 'Toxic Solid'Solid->PackSolidCheckHalogenCheck Halogen ContentLiquid->CheckHalogenDeconDeactivate with 5% Bleach(Oxidation of Hydrazine)Spill->DeconSegregateSegregate from OxidizersPackSolid->SegregateFinalIncinerationFinal Disposal:High-Temp Incineration(Licensed Facility)Segregate->FinalIncinerationStreamHaloStream: Halogenated SolventsCheckHalogen->StreamHaloContains ClStreamHalo->FinalIncinerationAbsorbAbsorb with Vermiculite/PadDecon->AbsorbPackDebrisPack as Solid Hazardous WasteAbsorb->PackDebrisPackDebris->FinalIncineration

Figure 1: Operational decision tree for segregating and processing hydrazine-derivative waste streams.

Emergency Procedures

Accidental Spill (Powder)
  • Evacuate: Clear the immediate area.

  • PPE Up: Wear goggles, lab coat, and double nitrile gloves. Use a NIOSH N95 or P100 respirator if outside a fume hood.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Clean: Wipe up carefully. Clean the surface with 5% bleach solution to destroy hydrazine residues.

  • Dispose: Place all cleanup materials into a hazardous waste bag labeled "Debris contaminated with Toxic Hydrazine Derivative."

Exposure[4][7][8][9][10][11]
  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do NOT use organic solvents (ethanol) as they may increase skin absorption.

  • Eye Contact: Flush with water for 15 minutes.[2][3][5][6][7] Seek medical attention immediately.

Regulatory & Compliance Notes

  • EPA/RCRA: This compound is a "Characteristic Hazardous Waste" (Toxic). Generators must ensure it is sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted to incinerate halogenated organics.

  • In-Lab Treatment: While "Prudent Practices" allows for small-scale neutralization, bulk destruction in the lab is discouraged due to the formation of complex chlorinated byproducts. Commercial incineration is the only validated method for complete destruction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Thermo Fisher Scientific. (2013).[3] Safety Data Sheet: Benzoic acid, 4-hydrazino-, monohydrochloride. (Cited for general hydrazine/benzoic acid derivative handling protocols).

Personal Protective Equipment & Handling Guide: 3,5-Dichloro-4-hydrazinylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Treat this compound as a high-potency hydrazine derivative. While specific toxicological data for 3,5-Dichloro-4-hydrazinylbenzoic acid may be sparse, its structural moieties dictate its safety profile.[1] The presence of the hydrazinyl group (-NHNH₂) attached to an aromatic ring classifies it as a potential carcinogen, skin sensitizer, and reducing agent. The 3,5-dichloro substitution increases lipophilicity, potentially enhancing skin absorption, while the benzoic acid functionality confers corrosivity to mucous membranes.

Immediate Action Required:

  • Zero Skin Contact: Standard latex gloves are prohibited .[1]

  • Inhalation Control: All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.[1]

  • Decontamination: Have a dedicated hydrazine-neutralization spill kit available before opening the vial.[1]

Part 2: Risk Assessment & PPE Matrix[1]

The "Why" Behind the Protocol

As scientists, we do not follow rules blindly; we manage energy and reactivity.

  • The Hydrazine Moiety: Hydrazines are nucleophilic and reducing.[1] They can react with cellular DNA (alkylation), making them potential mutagens. They degrade rubber and latex, necessitating specific glove polymers.[1]

  • The Chloro-Aryl Ring: Halogenation generally increases the biological half-life of organics and facilitates transport across the stratum corneum (skin barrier).[1]

  • The Acid Function: Upon contact with moisture (sweat, tears), this compound will protonate, causing immediate irritation/burns, which increases blood flow to the area and accelerates systemic absorption of the hydrazine portion.

PPE Specifications Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Primary: Silver Shield® (EVOH/PE) or Laminate.Secondary (Outer): 5 mil Nitrile (Disposable).[1]Hydrazines permeate standard nitrile/latex rapidly.[1] Laminate films provide >480 min breakthrough time.[1] The outer nitrile glove provides grip and protects the inner laminate glove from tears.[1]
Respiratory Primary: Fume Hood (Face velocity 80–100 fpm).Backup: N100/P100 Particulate Respirator (Full Face).[1]As a solid powder, the primary vector is dust.[1] Simple N95s do not seal sufficiently against toxic fine particulates.[1] Full face is required to protect eyes from acidic dust.[1]
Eye/Face Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient.[1]The acidic nature creates a risk of corneal opacity upon contact.[1] Dust can bypass safety glasses.[1]
Body Tyvek® Lab Coat (Closed front, elastic cuffs) + Chemical Apron.[1]Cotton lab coats absorb hydrazines, creating a secondary exposure source.[1] Tyvek repels dust and light splashes.[1]

Part 3: Operational Protocols

A. Weighing and Transfer (The Critical Step)

Risk: Generation of electrostatic dust.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing vessel and spatula.[1] Hydrazine salts can be static-prone.[1]

  • The "Double-Containment" Weighing Method:

    • Tare a pre-weighed vial inside the balance.[1]

    • Transfer solid into the vial.

    • Cap the vial inside the hood before moving it to the balance.

    • Weigh the closed vial.[1] This prevents balance contamination.[1][2]

  • Solubilization: Add solvent (e.g., DMSO, Methanol) slowly. Caution: The amine/hydrazine group may liberate heat upon solvation or reaction with protic solvents.[1]

B. Waste Disposal & Deactivation

Do not treat as standard organic waste.[1]

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Hydrazine Derivative."[1] Do not mix with oxidizers (e.g., permanganates, chromates) as this can trigger fire/explosion.

  • Liquid Waste: Segregate into "Halogenated Organics."[1]

  • Destruction (Spill Residues Only):

    • For trace residues, oxidation with dilute household bleach (5% Sodium Hypochlorite) is effective but must be done slowly in a fume hood, as it generates Nitrogen gas (

      
      ) and heat.
      
    • Reaction:

      
       (Simplified).[1]
      

Part 4: Visualized Workflows

Workflow 1: Handling Decision Tree

This logic flow ensures you select the correct containment level based on the state of matter.[1]

SafetyProtocol Start Start: Handling this compound StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solubilized (Liquid) StateCheck->Solution Engineering Engineering Control: Chemical Fume Hood REQUIRED Solid->Engineering Solution->Engineering PPE_Solid PPE: Tyvek Coat + Silver Shield Gloves + Goggles Engineering->PPE_Solid High Dust Risk PPE_Liquid PPE: Nitrile (Double) + Splash Goggles + Apron Engineering->PPE_Liquid Splash Risk Action_Weigh Action: Anti-static Weighing (Closed Transfer) PPE_Solid->Action_Weigh Action_Pipette Action: Positive Displacement Pipetting PPE_Liquid->Action_Pipette Disposal Disposal: High Temp Incineration (Halogenated Stream) Action_Weigh->Disposal Action_Pipette->Disposal

Caption: Decision matrix for PPE selection based on physical state, emphasizing the higher requirement for solids due to dust inhalation risks.

Workflow 2: Emergency Spill Response

Specific protocol for hydrazine-class spills.[1]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area & Alert Safety Officer Spill->Evacuate PPE_Don 2. Don PPE: Resp (P100) + Laminate Gloves Evacuate->PPE_Don Contain 3. Containment: Cover with absorbent pads (Do NOT use paper towels) PPE_Don->Contain Neutralize 4. Deactivation (Optional): Mist with 5% Bleach (Allow 20 min reaction) Contain->Neutralize Collect 5. Collection: Scoop into HazWaste Drum Label: 'Hydrazine Debris' Neutralize->Collect

Caption: Step-by-step spill response focusing on containment and oxidative deactivation.

Part 5: References

  • PubChem. 3,5-Dichlorobenzoic acid (Compound Summary).[1][3][4] National Library of Medicine.[1] [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Hydrazine.[1][Link]

  • Occupational Safety and Health Administration (OSHA). Hydrazine Standard 1910.1011.[1][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.